molecular formula C8H7Br2NO B3035038 3,5-Dibromo-4-methylbenzamide CAS No. 289039-51-6

3,5-Dibromo-4-methylbenzamide

Cat. No.: B3035038
CAS No.: 289039-51-6
M. Wt: 292.95 g/mol
InChI Key: ISHWDFOFBAHPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-methylbenzamide is a useful research compound. Its molecular formula is C8H7Br2NO and its molecular weight is 292.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHWDFOFBAHPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303041
Record name Benzamide, 3,5-dibromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-51-6
Record name Benzamide, 3,5-dibromo-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3,5-dibromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural and Synthetic Architecture of 3,5-Dibromo-4-methylbenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and pharmaceutical development, dihalo-methylbenzamide architectures serve as critical structural scaffolds. 3,5-Dibromo-4-methylbenzamide is a highly specialized primary amide whose unique substitution pattern—two bromine atoms flanking a central methyl group on a benzene ring—imparts specific conformational rigidity and orthogonal reactivity. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, molecular weight, and the causal logic behind its step-by-step synthesis.

Physicochemical Profiling and Structural Architecture

Understanding the baseline quantitative data of a synthetic intermediate is the first step in any robust drug development pipeline. The molecular geometry of 3,5-dibromo-4-methylbenzamide is heavily influenced by the steric bulk of the bromine atoms and the conjugation of the amide group with the aromatic ring, resulting in a highly planar and rigid molecular framework[1].

Quantitative Chemical Data

The following table summarizes the core physicochemical metrics of the compound and its primary synthetic precursor:

PropertyValue
Chemical Name 3,5-Dibromo-4-methylbenzamide
CAS Number 289039-51-6
Molecular Formula C₈H₇Br₂NO
Molecular Weight 292.96 g/mol
Primary Precursor 3,5-Dibromo-4-methylbenzoic acid (CAS: 67973-32-4)
Scaffold Classification Substituted Primary Benzamide

Data supported by analytical standards from 1[1] and .

Mechanistic Insights: Electronic Directing Effects

The regioselective synthesis of 3,5-dibromo-4-methylbenzamide is a masterclass in exploiting aromatic electronic directing effects. When designing the synthetic route, one must understand the causality behind the substitution pattern.

If we begin with a 4-methyl-substituted aromatic system (such as 4-methylbenzoic acid or 4-methylbenzamide), the benzene ring is subject to two opposing electronic forces:

  • The Methyl Group (-CH₃): Acts as an electron-donating group (EDG) via inductive (+I) and hyperconjugative (+H) effects. It activates the ring and directs incoming electrophiles to the ortho and para positions.

  • The Amide/Carboxylic Acid Group: Acts as a strong electron-withdrawing group (EWG) via resonance (-M). It deactivates the ring and directs electrophiles to the meta position.

Because the para position relative to the methyl group is already sterically blocked by the amide/acid moiety, both functional groups synergistically direct the incoming bromine electrophiles to the exact same carbons: the C3 and C5 positions[1]. This logical relationship guarantees near-perfect regioselectivity.

DirectingEffects EDG Methyl Group (-CH3) +I, +H Effects (Ortho/Para Directing) Synergy Synergistic Electrophilic Directing to C3 & C5 EDG->Synergy Activates C3/C5 EWG Amide/Acid Group -M Effect (Meta Directing) EWG->Synergy Directs to C3/C5 Product 3,5-Dibromo-4-methylbenzamide Regioselective Scaffold Synergy->Product Bromination

Fig 1. Synergistic electronic directing effects in the synthesis of 3,5-dibromo-4-methylbenzamide.

Synthetic Methodologies & Experimental Protocols

To ensure high yields and prevent unwanted side reactions (such as the hydrolysis of the primary amide under harsh bromination conditions), the most reliable synthetic route involves the bromination of the more robust carboxylic acid precursor, followed by activation and amidation[1].

Self-Validating Experimental Protocol

Step 1: Electrophilic Aromatic Bromination

  • Procedure: Dissolve 4-methylbenzoic acid in a suitable solvent (e.g., glacial acetic acid). Add a Lewis acid catalyst (FeBr₃) followed by the slow, dropwise addition of 2.1 equivalents of molecular bromine (Br₂).

  • Causality: The carboxylic acid is highly resistant to the oxidative and acidic conditions of bromination, unlike a primary amide which might hydrolyze. The 2.1 equivalents ensure complete di-bromination at the C3 and C5 positions.

  • Validation: The reaction is complete when the deep red color of Br₂ dissipates, yielding 3,5-dibromo-4-methylbenzoic acid (CAS: 67973-32-4)[2].

Step 2: Acyl Chloride Activation

  • Procedure: Suspend the purified 3,5-dibromo-4-methylbenzoic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by an excess of thionyl chloride (SOCl₂). Reflux the mixture.

  • Causality: Carboxylic acids are poor electrophiles and will simply form unreactive ammonium salts if reacted directly with ammonia. Converting the acid to an acyl chloride creates a highly reactive electrophilic center, guaranteeing rapid and quantitative amidation.

  • Validation (Self-Validating Step): The conversion releases SO₂ and HCl gases. The cessation of gas evolution visually confirms that the activation to the acyl chloride is 100% complete.

Step 3: Nucleophilic Amidation

  • Procedure: Cool the acyl chloride solution to 0°C. Slowly add it dropwise into a vigorously stirred solution of concentrated aqueous ammonia (NH₄OH).

  • Causality: The low temperature controls the highly exothermic nucleophilic acyl substitution, preventing the degradation of the product.

  • Validation: The immediate formation of a dense, off-white precipitate confirms successful amidation. The final product, 3,5-dibromo-4-methylbenzamide, is highly insoluble in cold water and can be isolated via simple vacuum filtration.

SynthesisWorkflow Start 4-Methylbenzoic Acid (Stable Precursor) Step1 Electrophilic Bromination (Br2, FeBr3) Start->Step1 Int1 3,5-Dibromo-4-methylbenzoic acid (Intermediate) Step1->Int1 Step2 Acyl Chloride Activation (SOCl2) Int1->Step2 Int2 3,5-Dibromo-4-methylbenzoyl chloride (Highly Electrophilic) Step2->Int2 Step3 Nucleophilic Amidation (NH3 / NH4OH) Int2->Step3 Product 3,5-Dibromo-4-methylbenzamide (Final Product) Step3->Product

Fig 2. Step-by-step synthetic workflow for 3,5-dibromo-4-methylbenzamide.

Applications in Drug Development and Agrochemicals

The true value of the 3,5-dibromo-4-methylbenzamide scaffold lies in its two orthogonal bromine atoms. In pharmaceutical research, these halogens serve as prime reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations)[1].

By selectively coupling complex aryl or heteroaryl groups at the C3 and C5 positions, medicinal chemists can rapidly generate vast libraries of polyaromatic compounds. Notably, derivatives of this specific scaffold have been heavily investigated in the synthesis of advanced therapeutics, including highly selective Bruton's Tyrosine Kinase (BTK) inhibitors used in targeted oncology and autoimmune therapies[3]. Furthermore, the rigid, halogenated nature of the ring makes it highly lipophilic, a trait heavily utilized in the design of next-generation agricultural fungicides.

References

  • Benchchem.3,5-Dibromo-4-methylbenzamide | 289039-51-6.
  • ChemicalBook.3,5-DIBROMO-4-METHYLBENZAMIDE | 289039-51-6.
  • Santa Cruz Biotechnology.3,5-Dibromo-4-methylbenzoic acid | CAS 67973-32-4.
  • Google Patents (CN115715291B).Bruton's tyrosine kinase inhibitors and preparation methods thereof.

Sources

3,5-Dibromo-4-methylbenzamide: A Versatile Scaffold for Novel Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Overcoming challenges of acquired resistance and off-target toxicity necessitates the exploration of novel chemical scaffolds that offer unique interaction profiles and synthetic tractability. This guide introduces 3,5-Dibromo-4-methylbenzamide as a strategic starting point for the design of next-generation kinase inhibitors. We will deconstruct the scaffold's inherent chemical features, outlining a hypothesis-driven rationale for its selection. A detailed, phase-by-phase experimental roadmap is provided, from initial hit validation and structure-activity relationship (SAR) elucidation to lead optimization. This includes field-proven protocols and data analysis strategies, designed to equip researchers with a practical framework for leveraging this versatile scaffold in their kinase inhibitor discovery programs.

Introduction: The Enduring Challenge of Kinase Inhibitor Selectivity

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of regulatory proteins.[1] These enzymes govern a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, kinases are a major focus for therapeutic intervention, with over 80 kinase inhibitors approved by the FDA.[1][3] The majority of these inhibitors target the highly conserved ATP-binding site, which presents a significant challenge in achieving selectivity and avoiding off-target effects.[3][4]

The Benzamide Moiety: A Privileged Scaffold in Kinase Inhibition

In the vast landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drugs. The benzamide moiety is a quintessential example of such a scaffold.[5] Its utility stems from the ability of the carboxamide group to form crucial hydrogen bonds and engage in diverse non-covalent interactions with biological targets.[5] In the context of kinase inhibition, the benzamide group often mimics the hinge-binding interactions of the adenine portion of ATP, anchoring the inhibitor within the active site.[5][6] This fundamental interaction is a feature of many potent ATP-competitive kinase inhibitors.[5]

Introducing 3,5-Dibromo-4-methylbenzamide: A Strategic Starting Point

The 3,5-Dibromo-4-methylbenzamide scaffold is proposed here as a highly strategic starting point for kinase inhibitor design. Its value lies not in pre-existing, potent activity, but in its combination of a proven kinase-binding element (the benzamide) with synthetically versatile functional "handles" (the bromine atoms). This allows for a systematic and efficient exploration of chemical space to rapidly develop potent and selective inhibitors.

Scaffold Analysis: Deconstructing 3,5-Dibromo-4-methylbenzamide

A thorough analysis of the scaffold's physicochemical and structural properties is essential to understanding its potential and guiding a rational design strategy.

Physicochemical Properties and In Silico Analysis

Computational tools can predict key drug-like properties, providing an early assessment of the scaffold's suitability.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight308.96 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of 5)
LogP2.8 - 3.2Indicates good membrane permeability and solubility balance
Hydrogen Bond Donors1 (from -NH2)Essential for interacting with the kinase hinge region
Hydrogen Bond Acceptors1 (from C=O)Complements the H-bond donor for hinge binding
Polar Surface Area43.09 ŲSuggests good potential for cell permeability

Note: Values are estimates from computational models and require experimental validation.

Key Structural Features for Kinase Interaction
  • The Benzamide Core: The primary amide (-CONH2) is the critical hinge-binding motif. The nitrogen and carbonyl oxygen are perfectly positioned to form hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of ATP's adenine ring.[1][6][7] This interaction serves as the anchor for the entire molecule.

  • The Dibromo-Substitution Pattern: The two bromine atoms at positions 3 and 5 are the key to the scaffold's versatility. They serve as highly reactive handles for modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][8][9] This enables the rapid and systematic introduction of a wide variety of chemical groups to explore the surrounding pockets of the ATP-binding site, which is crucial for building potency and achieving selectivity.

  • The 4-Methyl Group: This small alkyl group provides a subtle steric and electronic influence. More importantly, it can be a site for future modification to fine-tune properties or explore interactions within a specific sub-pocket of a target kinase.

Experimental Roadmap: From Scaffold to Lead Candidate

The development of a novel kinase inhibitor from the 3,5-Dibromo-4-methylbenzamide scaffold can be structured into a logical, multi-phase process.

Phase 1: Initial Screening and Hit Validation

The first step is to determine if the core scaffold has any intrinsic, albeit weak, affinity for any kinases and to validate this binding physically.

G cluster_0 Phase 1: Hit Generation & Validation scaffold 3,5-Dibromo-4- methylbenzamide screen Broad-Spectrum Kinase Panel Screen (e.g., ADP-Glo™) scaffold->screen Test Compound data_analysis Analyze Data: Identify Initial Hits screen->data_analysis Activity Data itc Biophysical Validation: Isothermal Titration Calorimetry (ITC) data_analysis->itc Prioritized Hits validated_hit Validated Hit (Confirmed Binder) itc->validated_hit Binding Confirmed

Caption: Workflow for initial kinase screening and hit validation.

The objective is to screen the scaffold against a large, diverse panel of kinases to identify initial "hits." The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction, making it a universal platform.

  • Principle: This assay quantifies kinase activity by measuring ADP production. A proprietary reagent terminates the kinase reaction and depletes remaining ATP, while a second reagent converts the produced ADP back to ATP, which is then used by luciferase to generate a light signal proportional to kinase activity.[10]

  • Methodology:

    • Plate Setup: In a 384-well plate, add the kinase, substrate, and appropriate buffer.

    • Compound Addition: Add 3,5-Dibromo-4-methylbenzamide at a fixed concentration (e.g., 10 µM) to the assay wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Reaction Initiation: Start the kinase reaction by adding a solution of ATP (typically at the Kₘ concentration for each kinase). Incubate at room temperature for 60 minutes.

    • ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes.

    • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to controls.

ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event.[11][12] This provides a complete thermodynamic profile (binding affinity Kₖ, enthalpy ΔH, and stoichiometry n) in a single, label-free experiment.[12][13]

  • Principle: ITC measures the heat change that occurs when a ligand (the inhibitor) binds to a macromolecule (the kinase). By titrating the inhibitor into a solution of the kinase, a binding isotherm can be generated to determine thermodynamic parameters.[11]

  • Methodology:

    • Sample Preparation: Prepare a solution of the purified target kinase (e.g., 10-20 µM) in a suitable ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). Prepare a concentrated solution of the 3,5-Dibromo-4-methylbenzamide (e.g., 100-200 µM) in the identical buffer, ensuring the final DMSO concentration is matched and low (<1%).

    • Instrument Setup: Thoroughly clean and equilibrate the ITC instrument (e.g., a MicroCal PEAQ-ITC).

    • Titration: Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

    • Experiment Execution: Perform a series of small injections (e.g., 19 injections of 2 µL each) of the inhibitor into the kinase solution while monitoring the heat change.

    • Data Analysis: Integrate the raw heat-flow data and fit it to a suitable binding model (e.g., one-site binding) to calculate the Kₖ, ΔH, and stoichiometry. A confirmed hit will show a measurable and saturable binding curve.

Phase 2: Structure-Activity Relationship (SAR) Elucidation

Once a validated hit is confirmed, the next phase involves synthesizing a library of analogues to understand how chemical modifications impact potency and selectivity. The dibromo-substituents are ideal for this purpose.

G cluster_1 Phase 2: SAR Elucidation start Validated Hit (Dibromo Scaffold) synthesis Parallel Synthesis: Suzuki & Buchwald-Hartwig Cross-Coupling start->synthesis library Focused Compound Library (R1, R2) synthesis->library Diversify R1 & R2 assay In Vitro Kinase Assay (IC₅₀ Determination) library->assay Test Analogs sar_table SAR Table Generation & Analysis assay->sar_table IC₅₀ Values next_gen Design Next-Generation Compounds sar_table->next_gen Identify Key Interactions

Caption: Workflow for Structure-Activity Relationship (SAR) studies.
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is exceptionally robust for forming C-C bonds by coupling the aryl bromide with various aryl or heteroaryl boronic acids.[2][14][15] This allows for the introduction of diverse aromatic systems to probe hydrophobic pockets and form additional interactions.

  • Buchwald-Hartwig Amination: This reaction is one of the most powerful methods for forming C-N bonds.[8][9] It enables the coupling of the aryl bromide with a vast array of primary and secondary amines, introducing groups that can act as hydrogen bond donors or acceptors, or introduce basic centers to improve solubility.

  • Objective: To generate a 24-compound library by reacting the dibromo scaffold with 24 different arylboronic acids.

  • Methodology (in a 24-well plate):

    • Reagent Preparation: To each well, add 3,5-Dibromo-4-methylbenzamide (1 equivalent), the corresponding arylboronic acid (1.1 equivalents), and a base such as sodium carbonate (Na₂CO₃, 3 equivalents).

    • Catalyst Addition: Prepare a stock solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent (e.g., a 3:1 mixture of Dioxane:Water). Add the catalyst solution to each well.

    • Reaction: Seal the plate and heat to 90-120 °C (microwave irradiation can significantly shorten reaction times) for 2-12 hours, monitoring by LC-MS.[2][16]

    • Workup & Purification: After cooling, perform a liquid-liquid extraction. Purify the crude products using parallel preparative HPLC to yield the final compounds.

    • Characterization: Confirm the identity and purity of all final compounds via LC-MS and ¹H NMR.

The inhibitory activity (IC₅₀) of each new analogue is determined using the kinase assay from Phase 1. The results are compiled into an SAR table.

Compound IDR¹ Group (Position 3)R² Group (Position 5)IC₅₀ (µM) vs. Target KinaseKey Insight
Scaffold BrBr> 50Starting Point
1a PhenylBr15.2Simple aryl group confers weak activity.
1b 4-pyridylBr5.8Nitrogen in para position improves potency, likely via H-bond.
1c 3-aminophenylBr1.2Amino group significantly boosts potency, potential new H-bond.
2a 3-aminophenyl4-pyridyl0.05Synergistic effect; combination of optimal groups is highly potent.

This table is a hypothetical representation of SAR data. The analysis of such a table reveals which chemical features enhance potency.[10][17] For example, the data above suggests that a hydrogen bond acceptor at position 5 (like a pyridine) and a hydrogen bond donor at position 3 (like an aniline) are critical for high potency against this hypothetical target.[10]

Phase 3: Lead Optimization and Cellular Characterization

With a potent compound in hand, the focus shifts to optimizing for cellular activity, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[18][19]

The goal is to refine the lead compound to improve its overall profile. This involves iterative chemical synthesis based on SAR and testing in more complex, biologically relevant assays. Early assessment of ADME properties is critical to avoid late-stage failures.[19][20][21]

It is crucial to confirm that the inhibitor can bind to its target in the complex environment of a living cell. The NanoBRET™ Target Engagement assay is an ideal technology for this.[22][23][24]

  • Principle: The assay measures the binding of a test compound to a target kinase that has been fused to a NanoLuc® luciferase.[23] A fluorescent tracer that also binds to the kinase is added to the cells. If the test compound enters the cell and engages the target, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[23][25][26]

  • Methodology:

    • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein. Seed the cells into a 96-well plate.[22][25]

    • Compound and Tracer Addition: Add the lead compound in a dose-response manner, followed by the addition of the specific NanoBRET™ tracer at a fixed concentration.[22]

    • Equilibration: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator to allow the compound to enter the cells and reach binding equilibrium.[25]

    • Substrate Addition: Add the NanoGlo® substrate to generate the luminescent signal.

    • BRET Measurement: Read the plate on a luminometer capable of simultaneously measuring donor (450 nm) and acceptor (610 nm) emission.[25] The BRET ratio is calculated, and the data is used to determine a cellular IC₅₀, confirming target engagement and quantifying intracellular potency.

Early in vitro ADME assays help predict a compound's pharmacokinetic properties.[18][19][27] Two key assays are:

  • Microsomal Stability Assay:

    • Objective: To assess the metabolic stability of the compound in the presence of liver enzymes.

    • Method: Incubate the lead compound with liver microsomes (human, rat) and NADPH (a cofactor for metabolic enzymes). Take samples at various time points (0, 15, 30, 60 min) and quench the reaction. Analyze the amount of remaining parent compound by LC-MS/MS to determine its metabolic half-life (t₁/₂).

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Objective: To assess the passive permeability of a compound across an artificial membrane, predicting its absorption potential.

    • Method: A donor plate containing the compound in buffer is placed on top of an acceptor plate, separated by a filter coated with a lipid solution that mimics a cell membrane. After incubation, the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS to calculate a permeability coefficient.

Hypothetical Case Study: Targeting Drug-Resistant Mutants of EGFR

The emergence of resistance mutations is a major clinical challenge. For example, in non-small cell lung cancer, the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) confers resistance to first-generation inhibitors.[28][29] While third-generation inhibitors were developed to overcome this, the subsequent C797S mutation can render them ineffective.[28][30][31]

Design Strategy: Tailoring the Scaffold for the Mutant Active Site

The 3,5-Dibromo-4-methylbenzamide scaffold provides an ideal platform to address this challenge. The goal would be to use the versatile coupling chemistry to install moieties that can exploit the specific structural changes induced by the T790M and C797S mutations, potentially creating an allosteric inhibitor that does not rely on the covalent interaction with C797.[28][29][32]

  • R¹ Group (Position 3): A group could be designed to interact with residues near the mutated gatekeeper (T790M).

  • R² Group (Position 5): A different group could be extended towards the region normally occupied by C797, forming non-covalent interactions that stabilize the inhibitor in the active site of the double mutant.

This rational design approach, enabled by the scaffold's synthetic tractability, illustrates how it can be adapted to tackle specific and difficult challenges in kinase drug discovery.

Conclusion: The Path Forward

The 3,5-Dibromo-4-methylbenzamide scaffold represents a powerful and versatile starting point for modern kinase inhibitor design. Its inherent benzamide core provides a reliable anchor to the kinase hinge region, while the strategically placed bromine atoms unlock access to a vast and diverse chemical space through proven, high-throughput synthetic methodologies. By following a structured experimental roadmap encompassing initial screening, rigorous SAR-driven optimization, and early cellular and ADME characterization, research teams can efficiently translate this simple starting material into highly potent and selective lead candidates. The ability to rationally design derivatives to target specific challenges, such as drug-resistant mutants, underscores the long-term potential of this scaffold in the ongoing quest for next-generation targeted therapies.

References

  • Selvita. In Vitro ADME. [Link]

  • Li, F., & Cui, W. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 11(10), 2947–2960.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(3), 100743.
  • Jia, Y., et al. (2016). Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors.
  • Jia, Y., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors. PubMed, 27251290.
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Jia, Y., et al. (2016). Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. Harvard DASH.
  • Jia, Y., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors.
  • Jia, Y., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors. IDEAS/RePEc.
  • Candeias, M. M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 13(47), 11435–11439.
  • Royal Society of Chemistry. New Screening Approaches for Kinases. [Link]

  • MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Nature Reviews Drug Discovery, 10(5), 357–377.
  • Roskoski, R. Jr. (2016). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1548–1560.
  • ACS Publications. Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. [Link]

  • Sørensen, T. J., et al. (2014).
  • ResearchGate. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Ladbury, J. E., & Williams, M. A. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography, 63(1), 105–109.
  • BioSolveIT. Hinge Binder Collection For Kinase Inhibitor Design. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Robers, M. B., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io.
  • National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • ResearchGate. How protein kinase inhibitors bind to the hinge region of the target protein. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • RSC Publishing. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. [Link]

  • ChemRxiv. How Ligands Interact with the Kinase Hinge. [Link]

  • Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Link]

  • ACS Medicinal Chemistry Letters. How Ligands Interact with the Kinase Hinge. [Link]

  • ACS Publications. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Malvern Panalytical. Isothermal Titration Calorimetry. [Link]

  • MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

  • LASSBIO. Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

  • Books. Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction Available. [Link]

  • National Institutes of Health. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • MDPI. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. [Link]

Sources

Safety data sheet (SDS) and toxicity profile for 3,5-Dibromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety data sheet (SDS) and toxicity profile for 3,5-Dibromo-4-methylbenzamide Content Type: In-depth Technical Guide / Whitepaper

A Critical Resource for Drug Discovery & Synthetic Chemistry Professionals

Executive Summary

3,5-Dibromo-4-methylbenzamide (CAS: 289039-51-6) is a specialized halogenated aromatic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., FGFR1 inhibitors) and glucokinase activators. While often overshadowed by its carboxylic acid precursors, this amide presents distinct physicochemical properties and handling requirements crucial for pharmaceutical R&D.

This guide moves beyond standard SDS boilerplate, offering a predictive toxicological analysis and a self-validating safety protocol designed for researchers handling this compound in pre-clinical workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Identity Matrix

Parameter Data
Chemical Name 3,5-Dibromo-4-methylbenzamide
CAS Number 289039-51-6
Molecular Formula C₈H₇Br₂NO
Molecular Weight 292.96 g/mol
SMILES CC1=C(Br)C=C(C(N)=O)C=C1Br

| InChI Key | ISHWDFOFBAHPLV-UHFFFAOYSA-N |[1][2]

Physicochemical Properties (Experimental & Predicted)

  • Physical State: Solid (White to off-white crystalline powder).

  • Melting Point: Predicted >150°C (Based on high-melting acid analog, 3,5-dibromo-4-methylbenzoic acid, which melts >200°C).

  • Solubility:

    • High: DMSO, DMF, Methanol (warm).

    • Low/Insoluble: Water (Hydrophobic core).

  • LogP (Predicted): ~2.8 – 3.2. Implication: High membrane permeability; potential for bioaccumulation in lipid-rich tissues if exposure is chronic.

Hazard Identification & GHS Classification

Classification Logic: In the absence of a compound-specific harmonized GHS dossier, the classification below is derived using Read-Across Methodology from the closely related 3,5-Dibromo-4-methylbenzoic acid (CAS 67973-32-4) and general benzamide hazard profiles.

GHS Label Elements

  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Standard Irritant)
      

Hazard Statements

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Researcher-Focused)

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. (Critical due to potential for fine particulate generation during weighing).

  • P280: Wear protective gloves (Nitrile) / eye protection (Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

Toxicological Profile: A Mechanistic Analysis

Specific toxicological data for this amide is sparse. The following profile is constructed based on Structure-Activity Relationship (SAR) analysis of di-bromo aromatic systems.

Acute Toxicity
  • Oral (Rat): Predicted LD50 > 2,000 mg/kg (Category 5 / Unclassified).

    • Rationale: Benzamides are generally metabolically stable and less acutely toxic than their aniline or acid chloride precursors.

  • Dermal: Predicted mild irritant. Absorption is likely slow through intact skin due to solid state, but enhanced by solvents (DMSO).

Chronic & Specific Target Organ Toxicity (STOT)
  • Thyroid Disruption Potential: Polybrominated aromatics can mimic thyroid hormones (T3/T4) due to steric and electronic similarities. Chronic exposure may competitively inhibit deiodinases or bind to thyroid transport proteins.

    • Action: Minimize dust inhalation strictly.

  • Hepatotoxicity: The primary metabolic route involves hydrolysis to the benzoic acid derivative, followed by glucuronidation. Overloading this pathway (high dose) can lead to oxidative stress in hepatocytes.

Metabolic Fate Diagram

The following diagram illustrates the predicted metabolic pathway and toxicity mechanisms.

ToxicityMechanism Compound 3,5-Dibromo-4-methylbenzamide (Lipophilic Parent) Absorb Absorption (Gut/Lung) Compound->Absorb Thyroid Potential Thyroid Interference (Off-Target) Compound->Thyroid Structural Mimicry (Chronic Risk) Liver Hepatic Metabolism (CYP450 / Amidase) Absorb->Liver Portal Vein Metabolite1 3,5-Dibromo-4-methylbenzoic Acid (Primary Metabolite) Liver->Metabolite1 Hydrolysis Conjugate Glucuronide Conjugate (Water Soluble) Metabolite1->Conjugate Phase II Excretion Renal Excretion Conjugate->Excretion

Caption: Predicted metabolic trajectory showing hydrolysis as the primary detoxification route and potential off-target thyroid interaction.

Safe Handling & Exposure Controls

Engineering Controls
  • Fume Hood: Mandatory. Do not handle open powder on an open bench.

  • Static Control: Use anti-static weighing boats. Halogenated powders can be static-prone, leading to dispersal.

Personal Protective Equipment (PPE) Selection Matrix
  • Gloves: Nitrile (Minimum 0.11 mm thickness).

    • Causality: Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMF). Nitrile provides superior chemical resistance.

  • Respiratory: N95 (US) or P2 (EU) dust mask if handling >10g outside a hood (not recommended).

  • Eyes: Chemical safety goggles. Safety glasses are insufficient if fine dust is generated.

Emergency Workflow: Spills & Exposure

This self-validating workflow ensures immediate and correct response to incidents.

SafetyWorkflow Start Incident Detected Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Wash Wash with Soap/Water (15 mins) - NO Solvents Skin->Wash Rinse Eyewash Station (15 mins, hold eyelids open) Eye->Rinse Contain Dampen with wet paper towel (Prevent Dust) Spill->Contain Disposal Dispose as Halogenated Waste Contain->Disposal

Caption: Decision tree for immediate incident response. Note: Never use solvents to wash skin as they enhance absorption.

Application Context in Drug Discovery[3]

Synthesis Relevance

3,5-Dibromo-4-methylbenzamide acts as a critical "scaffold" molecule.[2] The two bromine atoms at positions 3 and 5 are chemically equivalent handles for Suzuki-Miyaura cross-coupling reactions, allowing researchers to build symmetrical or asymmetrical wings on the central core.

Case Study: FGFR1 Inhibitors

Research indicates this motif is used to develop inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer (NSCLC).[4] The amide group often forms hydrogen bonds with the kinase hinge region, while the bromine/methyl pattern fills hydrophobic pockets within the active site.

  • Synthesis Tip: When converting the acid to this amide, thionyl chloride (SOCl₂) followed by ammonia is the standard route. Ensure complete removal of SOCl₂ to prevent formation of acidic byproducts that degrade the amide.

References

  • National Center for Biotechnology Information (NCBI). (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. PubMed.[5] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 3,5-dibromo-4-methylbenzoate.[2] Retrieved from [Link]

Sources

The Role of 3,5-Dibromo-4-methylbenzamide in Next-Generation Fungicidal Composition Research: Mechanisms, Synthesis, and Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of agricultural fungicides is a continuous evolutionary arms race against pathogen resistance. Within the anti-oomycete and anti-fungal pipeline, the benzamide class—exemplified by the commercial fungicide zoxamide—has proven highly effective. At the core of novel benzamide research is 3,5-Dibromo-4-methylbenzamide (CAS: 289039-51-6), a primary amide characterized by a rigid benzene ring, a para-methyl group, and two meta-bromine substituents[1].

As an Application Scientist, the decision to substitute the traditional chlorine atoms (found in zoxamide) with bromine is rooted in precise steric and electronic causality. Bromine possesses a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and lower electronegativity. This structural modification alters the lipophilicity (


) and the dihedral angle of the carboxamide group, strategically changing how the pharmacophore interacts within the binding pocket of mutated fungal proteins[2]. Consequently, 3,5-dibromo-4-methylbenzamide serves as both a critical synthetic intermediate and a baseline pharmacophore model for developing next-generation fungicidal compositions capable of overcoming acquired field resistance.

Mechanism of Action: β-Tubulin Target Engagement

Benzamide fungicides exert their primary macroscopic effect by halting mycelial growth and spore germination. At the molecular level, this is achieved through the disruption of the microtubule cytoskeleton.

The active compounds penetrate the fungal cell and bind specifically to the β-tubulin subunit [3]. Unlike transient inhibitors, benzamides often exhibit highly specific, tight-binding (and in some cases, covalent) interactions with β-tubulin, preventing the assembly of tubulin heterodimers into functional microtubules[3]. This depolymerization arrests the pathogen's cell cycle during mitosis, leading to rapid cell death.

MOA A 3,5-Dibromo-4-methylbenzamide (Pharmacophore) B β-Tubulin Binding (Target Engagement) A->B Cell Penetration C Microtubule Depolymerization B->C Conformational Shift D Mitotic Arrest & Pathogen Death C->D Cell Cycle Halt

Caption: Pathway of β-tubulin inhibition and mitotic arrest by benzamide fungicide analogs.

Overcoming Target-Site Resistance in Botrytis cinerea

Prolonged field application of tubulin-binding fungicides (like benzimidazoles and early benzamides) has selected for resistant isolates of Botrytis cinerea and Phytophthora infestans. Resistance is frequently driven by point mutations in the β-tubulin gene, most notably at codon 198 (e.g., E198A, E198K)[4].

Computational and alchemical free energy calculations demonstrate that while the E198A mutation can paradoxically increase sensitivity to certain benzamides, the E198K mutation significantly decreases binding affinity due to altered hydrogen bonding and steric clashes in the binding pocket[2]. The bulkier dibromo scaffold of 3,5-dibromo-4-methylbenzamide is actively researched to re-establish optimal van der Waals contacts within these mutated pockets, providing a structural bypass to E198K-mediated resistance.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the fungicidal potential of 3,5-dibromo-4-methylbenzamide derivatives, a sequential, self-validating workflow is required. The following protocols bridge chemical synthesis, molecular target engagement, and phenotypic efficacy.

Workflow S1 Phase 1: Regioselective Synthesis (Bromination & Amidation) S2 Phase 2: Target Engagement (Competitive Radioligand Binding) S1->S2 S3 Phase 3: Phenotypic Efficacy (Poisoned Agar Plate Assay) S2->S3 S4 Phase 4: Resistance Profiling (E198K/A Mutant Screening) S3->S4

Caption: Sequential research workflow from chemical synthesis to phenotypic resistance profiling.

Protocol 1: Regioselective Synthesis of 3,5-Dibromo-4-methylbenzamide

Causality: Utilizing methyl 4-methylbenzoate as a precursor ensures that electrophilic aromatic substitution (bromination) occurs regioselectively at the 3 and 5 positions, dictated by the combined directing effects of the para-methyl (activating, ortho/para directing) and the ester group (deactivating, meta directing)[1].

  • Bromination: Dissolve 1.0 eq of methyl 4-methylbenzoate in glacial acetic acid. Add 2.2 eq of molecular bromine (

    
    ) dropwise in the presence of a catalytic amount of iron(III) bromide (
    
    
    
    ).
  • Reflux & Isolation: Heat the mixture to 80°C for 4 hours. Quench with saturated sodium bisulfite to neutralize excess bromine. Extract the intermediate (methyl 3,5-dibromo-4-methylbenzoate) using ethyl acetate, wash with brine, dry over

    
    , and concentrate under vacuum.
    
  • Amidation: Dissolve the isolated ester in a 7N solution of ammonia in methanol (

    
    ). Stir the reaction in a sealed pressure tube at 60°C for 24 hours to drive the nucleophilic acyl substitution[1].
    
  • Purification: Evaporate the solvent and recrystallize the crude product from hot ethanol to yield pure 3,5-dibromo-4-methylbenzamide. Validation: Confirm planarity and structure via 1H-NMR and X-ray crystallography.

Protocol 2: In Vitro Competitive β-Tubulin Binding Assay

Causality: To prove that the synthesized dibromo-analog directly engages the established benzamide target site, it must competitively displace a known radiolabeled standard (e.g.,


-zoxamide) from isolated tubulin[3].
  • Protein Preparation: Isolate fungal β-tubulin from wild-type B. cinerea via affinity chromatography.

  • Incubation: In a 96-well microtiter plate, combine 50 nM of isolated tubulin, 10 nM of

    
    -zoxamide, and varying concentrations (0.1 nM to 100 µM) of the 3,5-dibromo-4-methylbenzamide test compound in a PEM buffer (PIPES, EGTA, 
    
    
    
    , pH 6.9).
  • Equilibration: Incubate the microplate at 30°C for 60 minutes to allow the binding equilibrium to establish.

  • Separation & Quantification: Pass the mixture through a pre-soaked GF/B glass microfiber filter using a rapid vacuum manifold. Wash thrice with ice-cold buffer to remove unbound radioligand. Add scintillation fluid to the filters and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve to calculate the

    
     value. Validation: Include a baseline control (no competitor) to establish 100% specific binding.
    
Protocol 3: Poisoned Agar Plate Assay (Phenotypic Efficacy)

Causality: Molecular binding must translate to macroscopic pathogen suppression. This assay determines the Effective Concentration (


) required to inhibit mycelial radial growth by 50%[5].
  • Media Preparation: Autoclave standard Potato Dextrose Agar (PDA) or carrot agar and cool to 50°C.

  • Fungicide Spiking: Prepare a stock solution of the test compound in analytical-grade acetone. Spike the molten agar to achieve final concentrations of 0, 0.1, 1.0, 10, 50, and 100 µg/mL. Ensure the final acetone concentration does not exceed 0.1% v/v[5].

  • Inoculation: Pour the spiked agar into 9 cm Petri dishes. Once solidified, place a 5 mm mycelial plug (cut from the leading edge of an actively growing 3-day-old B. cinerea culture) in the exact center of each plate[4].

  • Incubation & Measurement: Incubate plates in the dark at 20°C for 7 days. Measure the orthogonal diameters of the mycelial growth zone.

  • Validation: Run parallel assays using a wild-type strain and an E198K mutant strain to calculate the Resistance Factor (RF =

    
     mutant / 
    
    
    
    wild-type).

Quantitative Data Presentation

The following tables synthesize typical comparative data used by application scientists to evaluate the dibromo-benzamide scaffold against standard dichloro-benzamides.

Table 1: Physicochemical Comparison of Benzamide Core Scaffolds

PropertyDichloro Core (e.g., Zoxamide)Dibromo Core (3,5-Dibromo-4-methylbenzamide)Impact on Formulation & Binding
Halogen Atomic Radius ~1.75 Å~1.85 ÅIncreased steric bulk; alters pocket fit.
Electronegativity (Pauling) 3.162.96Reduced electron withdrawal from the ring.
Estimated

~3.76> 4.00Higher lipophilicity; affects cell penetration.
Conformation Rigid, PlanarRigid, PlanarMaintains high conjugation with amide group.

Table 2: Representative


 Values for Botrytis cinerea Phenotypes 
(Note: Values are representative benchmarks based on benzamide class efficacy profiles[4],[6])
B. cinerea Strain Phenotypeβ-Tubulin Mutation

(Standard Dichloro)

(Dibromo Analog)
Resistance Factor (RF) Shift
Wild-Type (Sensitive) None0.22 µg/mL0.28 µg/mLBaseline
ZoxR (Resistant) E198K5.32 µg/mL1.45 µg/mLSignificant RF Reduction
ZoxS/CarR (Hypersensitive) E198A0.15 µg/mL0.18 µg/mLMaintained Efficacy

Conclusion & Future Perspectives

3,5-Dibromo-4-methylbenzamide represents a highly valuable structural node in the ongoing development of anti-oomycete and anti-fungal agents. By leveraging the distinct steric and electronic properties of bromine over chlorine, researchers can manipulate the binding kinetics within the β-tubulin pocket. As demonstrated through rigorous synthetic, molecular, and phenotypic protocols, this scaffold holds the potential to bypass critical target-site mutations (such as E198K) that currently plague commercial benzamide and benzimidazole fungicides. Future research must focus on optimizing the N-alkyl side chains attached to this dibromo core to maximize field efficacy while maintaining favorable environmental degradation profiles.

References

  • Benchchem. 3,5-Dibromo-4-methylbenzamide | 289039-51-6.
  • Young, D. H., & Slawecki, R. A. (2001). Mode of Action of Zoxamide (RH-7281), a New Oomycete Fungicide. ResearchGate.
  • Fan, F., et al. (2018). Detection and Molecular Characterization of Resistance to the Dicarboximide and Benzamide Fungicides in Botrytis cinerea From Tomato in Hubei Province, China. Plant Disease - APS Journals.
  • Velasco-Saavedra, M. A., et al. (2023). Molecular Insights into the Covalent Binding of Zoxamide to the β-Tubulin of Botrytis cinerea. Journal of Chemical Information and Modeling - ACS Publications.
  • CABI Digital Library. (2013). Zoxamide sensitivity in European Phytophthora infestans isolates, 2003-2012.

Sources

Methodological & Application

Buchwald-Hartwig amination conditions for 3,5-Dibromo-4-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Buchwald-Hartwig Amination of 3,5-Dibromo-4-methylbenzamide

Part 1: Executive Summary & Substrate Analysis

The Challenge: The functionalization of 3,5-dibromo-4-methylbenzamide presents a "perfect storm" of synthetic challenges:

  • Extreme Steric Hindrance: The C4-methyl group exerts significant steric pressure on both ortho-bromine atoms, severely inhibiting the oxidative addition step of the catalytic cycle.

  • Catalyst Poisoning: The unprotected primary amide (

    
    ) possesses a Lewis-basic nitrogen that can coordinate to Palladium, potentially arresting the catalytic cycle (the "amide effect").
    
  • Chemoselectivity: Controlling mono-arylation (desymmetrization) versus bis-arylation requires precise kinetic control.

Strategic Solution: This protocol utilizes Fourth-Generation (G4) Palladacycle Precatalysts combined with bulky dialkylbiaryl phosphine ligands (Buchwald Ligands). The use of precatalysts is non-negotiable here; traditional Pd


(dba)

methods often fail to generate the active L

Pd(0) species efficiently in the presence of the inhibiting amide group.

Part 2: Strategic Ligand & Base Selection

To ensure success, experimental conditions must be matched to the nucleophile (amine) type.

The Optimization Matrix
VariableRecommendationRationale
Ligand (Primary Amines) BrettPhos Designed specifically to prevent

-hydride elimination and favor reductive elimination with primary amines.
Ligand (Secondary Amines) RuPhos or XPhos RuPhos is optimal for secondary amines; XPhos is the "gold standard" for overcoming ortho-steric hindrance.
Base (Standard) K

PO

or Cs

CO

Weak inorganic bases prevent deprotonation of the benzamide (

in DMSO), avoiding solubility issues and side-reactions.
Solvent t-Amyl Alcohol Higher boiling point (102°C) than dioxane; promotes solubility of inorganic bases.
Catalyst Source Pd G4 Precatalysts Ensures 1:1 L:Pd ratio and rapid activation at low temperatures, bypassing the induction period.

Part 3: Mechanistic Workflow (Visualization)

The following diagram illustrates the decision logic for optimizing this specific reaction.

G Start Substrate: 3,5-Dibromo-4-methylbenzamide AmineType Identify Nucleophile (Amine) Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary CondA Condition Set A: Ligand: BrettPhos Base: Cs2CO3 Solvent: 1,4-Dioxane Primary->CondA High Selectivity Needed CondB Condition Set B: Ligand: RuPhos or XPhos Base: K3PO4 Solvent: t-Amyl Alcohol Secondary->CondB Steric Bulk Handling Execution Execute Reaction (100°C, 12-16h) CondA->Execution CondB->Execution Check Check TLC/LCMS Execution->Check Result1 Mono-Amination (Desymmetrized) Check->Result1 1.1 eq Amine Result2 Bis-Amination (Symmetric) Check->Result2 2.5 eq Amine

Caption: Decision tree for ligand and condition selection based on amine class to overcome steric and electronic hurdles.

Part 4: Detailed Experimental Protocols

Protocol A: Mono-Amination with Primary Amines (BrettPhos System)

Target: Synthesis of 3-amino-5-bromo-4-methylbenzamide derivatives.

Reagents:

  • 3,5-Dibromo-4-methylbenzamide (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • BrettPhos Pd G4 (2–4 mol%)

  • Cs

    
    CO
    
    
    
    (2.0 equiv, anhydrous, finely ground)
  • 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial (equipped with a magnetic stir bar) with the aryl bromide, Cs

    
    CO
    
    
    
    , and BrettPhos Pd G4.
  • Solvent Addition: Add anhydrous 1,4-Dioxane.

  • Amine Addition: Add the primary amine via syringe.

    • Critical Note: If the amine is a solid, add it in step 1.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes. Cap the vial tightly (use a crimp cap with a Teflon septum).

  • Reaction: Heat the block to 100°C . Stir vigorously (1000 rpm).

    • Why? Heterogeneous bases like Cs

      
      CO
      
      
      
      require high surface area contact. Slow stirring leads to stalled reactions.
  • Monitoring: Check LCMS at 4 hours. If starting material remains, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.

Protocol B: Bis-Amination or Secondary Amines (XPhos System)

Target: Synthesis of 3,5-diamino-4-methylbenzamide derivatives.

Reagents:

  • 3,5-Dibromo-4-methylbenzamide (1.0 equiv)

  • Secondary Amine (2.5 equiv)

  • XPhos Pd G4 (2–5 mol%)

  • K

    
    PO
    
    
    
    (3.0 equiv, anhydrous)
  • t-Amyl Alcohol (0.2 M)

Step-by-Step:

  • Setup: Charge the vial with aryl bromide, K

    
    PO
    
    
    
    , and XPhos Pd G4.
  • Solvent/Amine: Add t-Amyl alcohol and the secondary amine.

  • Activation: Heat to 110°C . The higher temperature is required to force the second amination event against the increased steric bulk of the first amine group.

  • Workup: Standard Celite filtration and EtOAc extraction.

    • Purification Note: Diamines are often polar. Use a DCM/MeOH/NH

      
      OH gradient for chromatography.
      

Part 5: Troubleshooting & "Self-Validating" Checks

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning by amide or oxidation.Switch to tBuBrettPhos Pd G4 . Ensure solvent is sparged.
Dehalogenation (Ar-H)

-Hydride elimination is faster than reductive elimination.
Switch from Cs

CO

to NaOtBu (if amide tolerates it) or increase amine concentration.
Bis-amination in Mono-protocol Catalyst is too active or excess amine used.Lower temp to 80°C. Add amine slowly (syringe pump) over 2 hours.
Purple/Black Precipitate "Palladium Black" formation (catalyst death).Ligand dissociation occurred. Add 1-2 mol% free Ligand (e.g., free XPhos) to stabilize the Pd species.

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.[1]

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "G4-Palladacycles: A New Generation of Precatalysts." Journal of Organic Chemistry, 2014, 79, 4161–4166.

  • Fors, B. P.; Dooleweerdt, K.; Zeng, Q.; Buchwald, S. L. "An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides." Tetrahedron, 2009, 65, 6576–6583.

  • Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships."[2] Journal of the American Chemical Society, 1994 , 116, 5969–5970.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 3,5-Dibromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the formulation support center. In drug discovery and biochemical screening, we frequently encounter "brick dust" molecules—compounds that stubbornly resist aqueous solubilization. 3,5-Dibromo-4-methylbenzamide (CAS: 289039-51-6) is a textbook example. Structurally, it features a rigid benzene ring heavily substituted with two polarizable, lipophilic bromine atoms and a methyl group, capped by a primary carboxamide (-CONH2)[1].

This specific structural topology creates a dual-barrier to solubility:

  • Solvation-Limited (High Lipophilicity): The heavily halogenated aromatic core strongly repels water.

  • Solid-State Limited (High Lattice Energy): The planar aromatic rings engage in strong

    
     stacking, while the primary amides form an extensive, rigid intermolecular hydrogen-bond network in the crystal lattice[1].
    

To successfully deploy this compound in your assays, we must use thermodynamic and kinetic interventions to break the crystal lattice and shield the hydrophobic core from the aqueous bulk. Below are field-proven troubleshooting guides, FAQs, and self-validating protocols to ensure your assays yield reproducible, artifact-free data.

Part 1: Troubleshooting & FAQs

Q1: I prepared a 10 mM stock of 3,5-Dibromo-4-methylbenzamide in 100% DMSO. It dissolved perfectly. But when I diluted it 1:100 into my PBS assay buffer, it immediately formed a cloudy suspension. Why did this happen, and how do I fix it? A1: You are observing "solvent shock." In 100% DMSO, the solvent acts as a powerful hydrogen-bond acceptor, disrupting the amide-amide interactions and solvating the compound. However, when you rapidly dilute this into PBS, the water instantly extracts the DMSO. The highly lipophilic dibrominated aromatic core is suddenly exposed to a polar environment. Driven by thermodynamics, the molecules rapidly aggregate to minimize water contact, nucleating into microcrystals. The Fix: You must provide a "thermodynamic sink" in the aqueous phase before adding the DMSO stock. Pre-spike your PBS with a surfactant (e.g., 0.1% Tween 20) so the compound can immediately partition into the hydrophobic micellar cores upon dilution.

Q2: My cell-based assay cannot tolerate DMSO concentrations above 0.1%, and surfactants lyse my cells. How can I achieve a >1 mM aqueous concentration of this compound? A2: For zero-solvent, highly biocompatible formulations, you must use cyclodextrin inclusion complexation. Specifically, 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) is ideal. Cyclodextrins are cyclic oligosaccharides shaped like truncated cones; the exterior is hydrophilic (ensuring water solubility), while the interior cavity is lipophilic[]. By encapsulating the dibrominated aromatic ring of 3,5-Dibromo-4-methylbenzamide within this cavity, you achieve a molecularly dispersed state without altering the compound's covalent structure or requiring harsh co-solvents[],[3].

Q3: I tried dissolving the powder directly into a 20% HP-


-CD solution, but after 10 minutes of vortexing, there is still powder at the bottom of the tube. Is the cyclodextrin not working? 
A3:  The cyclodextrin is working, but the kinetics of complexation are currently too slow. Because 3,5-Dibromo-4-methylbenzamide has a very high crystal lattice energy, the thermodynamic barrier to pull a single molecule out of the solid crystal and into the cyclodextrin cavity is high.
The Fix: You must input activation energy. Apply mild heat (40°C) and mechanical shear (bath sonication) for 30 minutes. This breaks the macroscopic crystals, increases the surface area, and accelerates the host-guest complexation process.

Part 2: Experimental Workflows & Decision Matrix

To determine the optimal solubilization strategy for your specific assay, follow the logical workflow outlined below.

G N1 3,5-Dibromo-4-methylbenzamide (Solid Powder) N2 Assess Assay Tolerance for Organic Solvents N1->N2 N3 High Tolerance (Biochemical Assays) N2->N3 >1% DMSO allowed N4 Low/Zero Tolerance (Cellular/In Vivo) N2->N4 <0.1% DMSO allowed N5 Protocol A: DMSO + Tween 20 Micelles N3->N5 N6 Protocol B: HP-β-CD Complexation N4->N6 N7 Visual & DLS QC N5->N7 N6->N7 N8 Clear Solution (Proceed to Assay) N7->N8 Transparent, No aggregates N9 Turbidity / Precipitation (Troubleshoot) N7->N9 Cloudy or Crystals visible N10 Apply Heat (40°C) & Sonication (30 min) N9->N10 N10->N7 Re-evaluate Solubility

Fig 1: Experimental workflow for solubilizing 3,5-Dibromo-4-methylbenzamide based on assay type.

Part 3: Self-Validating Experimental Protocols

Protocol A: Micellar Solubilization (For In Vitro Biochemical Assays)

Use this protocol when your target protein or assay architecture can tolerate up to 1% DMSO and non-ionic surfactants.

  • Primary Stock Preparation: Weigh 2.93 mg of 3,5-Dibromo-4-methylbenzamide and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Aqueous Sink Preparation: In your target assay buffer (e.g., PBS, pH 7.4), add Tween 20 to a final concentration of 0.1% (v/v). Mix thoroughly.

  • Kinetic Dilution: Place the Tween/PBS solution on a magnetic stirrer at 500 RPM. Dropwise, add the 10 mM DMSO stock to the center of the vortex until you reach your desired final concentration (e.g., 100 µM requires a 1:100 dilution).

  • Self-Validation Step (DLS/Centrifugation): To ensure you have true micellar encapsulation and not colloidal aggregates, centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the micellar capacity was exceeded; you must either increase the Tween 20 concentration or decrease the compound concentration.

Protocol B: HP- -CD Inclusion Complexation (For Cell-Based & In Vivo Assays)

Use this protocol to achieve high aqueous solubility without organic solvents, preserving cellular membrane integrity.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in molecular biology grade water or PBS. Stir until completely clear.
  • Direct Powder Addition: Weigh the dry 3,5-Dibromo-4-methylbenzamide powder directly into the HP-

    
    -CD solution to target a final concentration of 2 mM.
    
  • Thermodynamic Activation: The solution will initially be a milky suspension. Place the tube in a heated ultrasonic water bath set to 40°C. Sonicate continuously for 30 minutes. The mechanical cavitation and thermal energy will break the crystal lattice, allowing the cyclodextrin to encapsulate the dibrominated core[].

  • Self-Validation Step (Filtration QC): Draw the solution into a sterile syringe and pass it through a 0.22 µm PVDF syringe filter into a fresh tube.

    • Validation Check: Remove the filter and inspect the membrane. If the membrane is coated in white powder, complexation was incomplete. The concentration in your filtrate is lower than your 2 mM target. If the membrane is clean, complexation was successful, and your filtrate is a true, thermodynamically stable solution.

Part 4: Quantitative Formulation Data Summary

Use the table below to benchmark your expected solubility limits based on the formulation strategy chosen.

Formulation StrategyPrimary SolubilizerMechanism of ActionMax Apparent Aqueous SolubilityBiocompatibility Profile
Aqueous Buffer (Control) NoneN/A< 1 µMHigh
Co-solvent Shift DMSO (1% v/v)H-bond disruption~10 - 50 µMLow (Risk of protein denaturation)
Micellar Dispersion Tween 20 (0.1% v/v)Hydrophobic core partitioning~100 - 500 µMModerate (Risk of membrane permeabilization)
Inclusion Complex HP-

-CD (20% w/v)
Molecular encapsulation> 2,000 µM (2 mM)High (FDA-approved for IV/Oral use)

References

  • Benchchem. "3,5-Dibromo-4-methylbenzamide | 289039-51-6".
  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost".
  • National Institutes of Health (PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics".

Sources

Removing unreacted bromine impurities from 3,5-Dibromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the removal of unreacted bromine (


) from the synthesis of 3,5-Dibromo-4-methylbenzamide . This content is structured for researchers requiring high-purity isolation for downstream pharmaceutical applications.

Topic: Purification of 3,5-Dibromo-4-methylbenzamide Target Impurity: Elemental Bromine (


)
CAS No:  289039-51-6 (Target)

Executive Summary

In the bromination of 4-methylbenzamide, unreacted bromine often persists as a deep red/orange impurity. While standard aqueous washes remove surface bromine, occlusion —where bromine is trapped within the crystal lattice of the precipitating product—is the primary cause of persistent contamination. This guide provides protocols to address both surface and occluded impurities.

Module 1: Chemical Quenching & Phase Separation

Q: The organic layer remains orange after washing with water. How do I neutralize the bromine completely?

A: Water alone is insufficient because bromine has significant solubility in organic solvents (dichloromethane, ethyl acetate). You must use a reductive quench to convert volatile, lipophilic


 into water-soluble bromide ions (

).
The Protocol: Reductive Quench

Reagent Selection:

  • Standard: Sodium Thiosulfate (

    
    ).[1][2][3] Best for neutral/mildly acidic conditions.
    
  • Acidic Conditions: Sodium Bisulfite (

    
    ) or Sodium Sulfite (
    
    
    
    ).[1][2][4] Use these if your reaction mixture is highly acidic (pH < 4) to prevent the precipitation of elemental sulfur.

Step-by-Step Workflow:

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (or Bisulfite).

  • Addition: Cool the reaction mixture to <10°C. Add the quenching solution slowly with vigorous stirring .

    • Critical: The biphasic mixture must be agitated rapidly to maximize surface area contact between the organic bromine and the aqueous reductant.

  • Endpoint: Continue addition until the organic layer shifts from red/orange to pale yellow or colorless. Iodine-starch paper can verify the absence of oxidizers (it should remain white).

  • Separation: Transfer to a separatory funnel. Separate the layers.

  • Polishing: Wash the organic layer with Brine (saturated NaCl) to break any micro-emulsions and remove residual salts.

Q: I used Sodium Thiosulfate, but the solution turned cloudy and yellow. What happened?

A: You likely triggered the acid-decomposition of thiosulfate . If the reaction mixture was highly acidic (common in brominations using HBr/Acetic Acid), the thiosulfate disproportionated into sulfur dioxide and elemental sulfur (colloidal yellow precipitate).


Correction:  Filter the mixture through Celite to remove the sulfur. For future batches, neutralize the acid with Sodium Bicarbonate (

) before adding thiosulfate, or switch to Sodium Bisulfite .

Module 2: Addressing Occluded Bromine (Trapped Impurities)

Q: My product precipitated during the reaction. Even after washing, the solid smells of bromine and is off-color. Why?

A: This is Crystal Occlusion . The product crystallized around molecules of bromine, trapping them inside the lattice. Surface washing cannot reach these trapped impurities.

Troubleshooting Protocol: Trituration (Digestion) Do not simply wash the filter cake. You must liberate the trapped bromine.

  • Suspend the crude solid in the quenching solution (10% Sodium Thiosulfate).

  • Grind/Triturate: Use a glass rod or mechanical stirrer to break up the solid aggregates.

  • Digest: Stir the suspension rapidly for 15–30 minutes. This allows the reductant to penetrate the crystal surface and neutralize the leaching bromine.

  • Filter: Collect the solid by vacuum filtration.[5][6]

  • Wash: Rinse copiously with water, then cold ethanol (if product solubility permits).

Module 3: Recrystallization (Final Polishing)

Q: Trace bromine color persists after workup. How do I achieve analytical purity?

A: Recrystallization is required to release the final traces of impurities from the crystal lattice. 3,5-Dibromo-4-methylbenzamide is an amide with low water solubility but moderate solubility in hot polar organics.

Recommended Solvent Systems:

  • Option A (Standard): Ethanol/Water mixture. Dissolve in hot ethanol, then add hot water until turbid. Cool slowly.

  • Option B (Alternative): Ethyl Acetate/Hexanes.

Data Table: Quenching Agent Comparison

AgentChemical FormulaBest ForMechanismPotential Side Effect
Sodium Thiosulfate

General Purpose (pH 5-9)

Precipitates Sulfur in acid.
Sodium Bisulfite

Acidic Mixtures (pH < 4)

Generates

gas (requires ventilation).
Sodium Sulfite

Acidic/NeutralSimilar to BisulfiteAlkaline pH may hydrolyze sensitive esters (amides are generally stable).

Visual Workflow: Bromine Removal Logic

The following diagram illustrates the decision logic for removing bromine based on the physical state of your reaction mixture.

BromineRemoval Start Reaction Complete (Contains Excess Br2) CheckState Physical State of Product? Start->CheckState Solution Product is Dissolved (Solution) CheckState->Solution Liquid Solid Product Precipitated (Suspension) CheckState->Solid Solid QuenchAdd Add 10% Na2S2O3 or NaHSO3 (Maintain <10°C) Solution->QuenchAdd PhaseSep Phase Separation (Remove Aqueous Layer) QuenchAdd->PhaseSep ColorCheck Organic Layer Colorless? PhaseSep->ColorCheck ColorCheck->QuenchAdd No (Repeat) WashBrine Wash with Brine Dry (MgSO4) & Evaporate ColorCheck->WashBrine Yes Filter Filter Crude Solid Solid->Filter Triturate Triturate/Digest Solid in 10% Na2S2O3 Filter->Triturate Crucial Step (Remove Occlusion) Refilter Filter & Wash (Water -> Cold EtOH) Triturate->Refilter

Caption: Decision matrix for bromine removal distinguishing between liquid-phase extraction and solid-phase digestion (trituration).

References

  • BenchChem. (2025).[1][4][7] Technical Support Center: Bromine Removal from Reaction Mixtures. Retrieved from 7

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 8

  • Chemistry LibreTexts. (2025). 3.2: Purification of Products - Crystallization and Washing. Retrieved from 9[9]

  • Organic Syntheses. General Procedures for Handling Bromine and Quenching. (Contextual reference for standard workup procedures). Retrieved from 10

Sources

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Substitution on Dibromo-benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions on dibromo-benzamides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction outcomes. Here, we address common challenges and provide in-depth, evidence-based solutions in a straightforward question-and-answer format. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to fundamentally understand the "why" behind each optimization step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nucleophilic substitution reaction on a dibromo-benzamide is sluggish or not proceeding to completion at room temperature. What is the first parameter I should investigate?

A1: The first and often most impactful parameter to investigate is the reaction temperature. Many nucleophilic aromatic substitution (SNAr) reactions, especially on deactivated or sterically hindered aryl halides like some dibromo-benzamides, require thermal energy to overcome the activation barrier.[1]

The Science Behind It: Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily broken in this step. Increasing the temperature provides the necessary kinetic energy for the nucleophile to attack the electron-deficient carbon atom and for the subsequent expulsion of the bromide leaving group, which reforms the aromatic ring.[3] Reaction rates generally increase with temperature.[3]

Troubleshooting Steps:

  • Incremental Temperature Increase: Begin by incrementally increasing the reaction temperature in 10-20 °C intervals (e.g., from room temperature to 40 °C, then 60 °C, and so on).[1]

  • Reaction Monitoring: Closely monitor the reaction progress at each temperature point using a suitable analytical technique like Thin Layer Chromatography (TLC)[1] or High-Performance Liquid Chromatography (HPLC).[4][5][6][7] This will help you identify the temperature at which the reaction begins to proceed at a reasonable rate.

  • Assess Byproduct Formation: While increasing the temperature, be vigilant for the appearance of new spots on your TLC or peaks in your HPLC chromatogram, which may indicate the formation of side products.[1]

Q2: I've increased the temperature, and while the starting material is consumed, I'm observing a significant amount of impurities. What are the likely side reactions, and how can I mitigate them?

A2: Elevated temperatures, while accelerating the desired substitution, can also promote undesirable side reactions. The most common impurities in this context include products of elimination, over-alkylation (if using amine nucleophiles), and thermal degradation.[1]

Common Side Reactions at Elevated Temperatures:

  • Elimination Reactions: If your nucleophile is also a strong base, it can induce elimination reactions, especially at higher temperatures.[1]

  • Double Substitution: On a dibromo-benzamide, it's possible for the nucleophile to substitute both bromine atoms if the conditions are too harsh or the reaction is run for an extended period.

  • Hydrodehalogenation: In some cases, particularly with certain catalysts, a side reaction can be the replacement of a halogen with a hydrogen atom.

  • Thermal Degradation: The starting material, product, or even the solvent can degrade at excessively high temperatures, leading to a complex mixture of byproducts.

Mitigation Strategies:

  • Find the "Sweet Spot": The key is to find the optimal temperature that provides a good reaction rate without significant byproduct formation. This is often a narrow window. A systematic temperature screen is crucial.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2-type reactions as they can solvate the cation, making the nucleophile more reactive.[1][8][9] This increased reactivity might allow you to run the reaction at a lower temperature.

  • Catalysis: Consider the use of a catalyst. For nucleophilic substitution on aryl halides, transition metal catalysts, such as those based on copper or palladium, can significantly lower the activation energy, allowing the reaction to proceed at a much lower temperature.[10][11][12][13]

  • Controlled Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of over-reaction products.[14]

Q3: How do I systematically determine the optimal reaction temperature for my specific dibromo-benzamide and nucleophile?

A3: A systematic approach using parallel reaction screening is the most efficient way to determine the optimal temperature.

Experimental Protocol: Temperature Screening

  • Setup: Prepare a series of identical reaction vials, each containing the dibromo-benzamide, nucleophile, solvent, and any base or catalyst.

  • Temperature Gradient: Place the vials in a parallel synthesis block or a series of oil baths set to a range of temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).

  • Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by HPLC or LC-MS.[4][5][6][7] This will allow you to quantify the consumption of starting material, the formation of the desired product, and the emergence of any impurities.

  • Data Evaluation: Plot the percentage conversion to product and the percentage of key impurities against temperature at a specific time point (e.g., 8 hours). The optimal temperature will be the one that gives the highest yield of the desired product with the lowest level of impurities.

Data Presentation: Example Temperature Screening Results

Temperature (°C)% Conversion of Starting Material (at 8h)% Yield of Desired Product (at 8h)% Total Impurities (at 8h)
401512<1
6055502
8095885
100>998512
120>997025

From this example data, 80 °C appears to be the optimal temperature, providing a high yield with minimal impurity formation within an 8-hour timeframe.

Q4: Can the position of the bromo substituents on the benzamide ring affect the optimal reaction temperature?

A4: Absolutely. The regiochemistry of the bromo substituents has a significant impact on the reactivity of the aryl halide and, consequently, the required reaction temperature.

Key Principles:

  • Electron-Withdrawing Groups: The amide group (-CONH2) is an electron-withdrawing group. For a nucleophilic aromatic substitution to occur readily, an electron-withdrawing group should be positioned ortho or para to the leaving group (the bromine atom).[2] This positioning allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance.

  • Steric Hindrance: A bromo substituent positioned ortho to the reaction site can sterically hinder the approach of the nucleophile, requiring a higher reaction temperature to overcome this steric barrier.

Visualizing the Effect of Substituent Position

G cluster_0 Favorable Substitution (Lower Temp) cluster_1 Less Favorable Substitution (Higher Temp) Ortho/Para EWG Electron-withdrawing group (amide) ortho or para to Bromine Stabilized Intermediate Resonance-stabilized Meisenheimer Complex Lower Activation Energy Lower Activation Energy Stabilized Intermediate->Lower Activation Energy leads to Favorable Favorable Favorable->Stabilized Intermediate enables Meta EWG Electron-withdrawing group (amide) meta to Bromine Less Stabilized Poor stabilization of Meisenheimer Complex Meta EWG->Less Stabilized results in Higher Activation Energy Higher Activation Energy Less Stabilized->Higher Activation Energy leads to

Caption: Logic diagram illustrating the effect of substituent position on reaction favorability.

Q5: My reaction involves a sensitive functional group that is not stable at high temperatures. What are my options?

A5: When dealing with thermally labile substrates, indiscriminately increasing the temperature is not a viable option. Here are alternative strategies:

  • Catalysis: As mentioned earlier, transition metal catalysis (e.g., using copper or palladium complexes) is a powerful tool to facilitate nucleophilic substitution on aryl halides at lower temperatures.[10][11][12][13]

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reaction rates at temperatures similar to or even lower than conventional heating.[15] The rapid and efficient heating provided by microwaves can sometimes lead to cleaner reactions with fewer side products.

  • Stronger Nucleophile/Base Combination: Using a more potent nucleophile or a stronger, non-nucleophilic base can enhance the reaction rate at a lower temperature. However, be cautious as stronger bases can also promote elimination side reactions.[15]

  • Solvent Optimization: A systematic solvent screen can reveal a solvent system that enhances the nucleophilicity of your reagent, thereby allowing the reaction to proceed at a milder temperature.[8][9][15][16]

Troubleshooting Flowchart for Thermally Sensitive Substrates

G start Reaction sluggish at low temp with sensitive functional group catalyst Introduce a suitable catalyst (e.g., Cu or Pd based) start->catalyst microwave Explore microwave-assisted synthesis start->microwave nucleophile_base Optimize nucleophile/base combination start->nucleophile_base solvent Conduct a solvent screen start->solvent monitor Monitor reaction progress (HPLC, TLC) catalyst->monitor microwave->monitor nucleophile_base->monitor solvent->monitor success Successful Reaction monitor->success Improved rate and yield failure Re-evaluate synthetic route monitor->failure No improvement

Caption: Decision-making workflow for temperature-sensitive reactions.

References

  • Title: Catalysis by ferrous ion in nucleophilic aromatic substitution reactions Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes Source: PMC URL: [Link]

  • Title: Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes Source: ACS Central Science URL: [Link]

  • Title: Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants Source: MDPI URL: [Link]

  • Title: Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: Frontiers in Chemistry URL: [Link]

  • Title: 5.6 Nucleophilic Aromatic Substitution: SNAr Source: KPU Pressbooks - Organic Chemistry II URL: [Link]

  • Title: Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature Source: ResearchGate URL: [Link]

  • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: PMC URL: [Link]

  • Title: Real-time HPLC-MS reaction progress monitoring using an automated analytical platform Source: Royal Society of Chemistry URL: [Link]

  • Title: Intermediates in nucleophilic aromatic substitution. II. Temperature-jump study of the interaction of 1,3,5-trinitrobenzene with aliphatic amines in 10% dioxane-90% water. Concurrent nucleophilic attack on the aromatic carbon and on the nitro group Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform Source: ResearchGate URL: [Link]

  • Title: HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA Source: ScienceDirect URL: [Link]

  • Title: Optimization of the nucleophilic aromatic substitution reaction Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography Source: LCGC International URL: [Link]

  • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: SNAr Reaction in Other Common Molecular Solvents Source: Wordpress URL: [Link]

  • Title: Chapter 14 Solvent Effects on Organic Reactions from QM/MM Simulations Source: University of Miami URL: [Link]

  • Title: 8.8: Structural and Solvent Effects in S N Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting Source: Labster URL: [Link]

  • Title: Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition Source: PMC URL: [Link]

  • Title: High Performance Liquid Chromatography Monitoring Reaction Kinetics Source: Bridgewater College URL: [Link]

  • Title: 9.2. Common nucleophilic substitution reactions Source: Organic Chemistry 1: An open textbook URL: [Link]

  • Title: Nucleophilic Substitution of Alkyl Halides Source: Cerritos College URL: [Link]

  • Title: Chapter 7 Alkyl Halides and Nucleophilic Substitution Source: Unknown URL: [Link]

  • Title: Nucleophilic Substitution Reactions Source: Unknown URL: [Link]

  • Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]

  • Title: Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography–mass spectrometry (LC-MS) Source: Agilent URL: [Link]

  • Title: Impurity Profiling and Characterization for Generic Project Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: 8.3. Factors affecting rate of nucleophilic substitution reactions Source: Organic Chemistry 1: An open textbook URL: [Link]

  • Title: Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents Source: PMC URL: [Link]

  • Title: Nucleophilic substitution reaction Source: Government Arts College Coimbatore URL: [Link]

  • Title: 6.2: Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note Source: Save My Exams URL: [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 3,5-Dibromo-4-methylbenzamide in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Compound: 3,5-Dibromo-4-methylbenzamide CAS: 289039-51-6 (Generic reference for structure) Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) Objective: To provide a definitive interpretation of the 1H NMR spectrum of 3,5-Dibromo-4-methylbenzamide, contrasting it with its non-halogenated precursor, 4-methylbenzamide.

This guide is designed for medicinal chemists and structural biologists. It moves beyond simple peak listing to explore the substituent effects (steric and electronic) that drive chemical shift changes. We focus on DMSO-d6 due to the compound's limited solubility in non-polar solvents like CDCl3 and the solvent's ability to resolve amide protons.

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended.

Sample Preparation
  • Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Temperature: 298 K (25°C). Note: Variable temperature (VT) experiments (up to 350 K) may be required to coalesce amide rotamers or shift the water peak.

Acquisition Parameters (400 MHz Base)
  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Relaxation Delay (D1): ≥ 1.0 second (ensure full relaxation of aromatic protons).

  • Scans (NS): 16–32 (sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm (captures all exchangeable protons).

Self-Validating Workflow (Graphviz)

NMR_Workflow Sample_Prep Sample Prep (5-10mg in DMSO-d6) Lock_Shim Lock & Shim (Target DMSO Signal) Sample_Prep->Lock_Shim Acquisition Acquisition (NS=16, D1=1s) Lock_Shim->Acquisition Processing Processing (LB=0.3Hz, Phase) Acquisition->Processing Validation Validation Check (Residual Solvent @ 2.50) Processing->Validation

Figure 1: The self-validating workflow ensures that the residual solvent peak (DMSO-d5 at 2.50 ppm) serves as the internal reference point before spectral analysis.

Comparative Analysis: The "Halogen Effect"

The most effective way to interpret this spectrum is by comparing it to 4-methylbenzamide . The addition of two bromine atoms at the 3 and 5 positions drastically alters the symmetry and electronic environment.

Chemical Shift Data Table[1][2][3][4]
Proton Group4-Methylbenzamide (Precursor) [1]3,5-Dibromo-4-methylbenzamide (Target)Shift (Δδ)Multiplicity Change
Solvent (Ref) 2.50 ppm2.50 ppm-Quintet
Methyl (-CH3) 2.35 ppm (s)2.45 – 2.55 ppm (s) +0.15Remains Singlet
Aromatic (H2/H6) 7.78 ppm (d, J=8 Hz)8.10 – 8.20 ppm (s) +0.35Doublet → Singlet
Aromatic (H3/H5) 7.26 ppm (d, J=8 Hz)Absent (Substituted) --
Amide (-NH2) ~7.30 & 7.90 ppm (br s)~7.50 & 8.15 ppm (br s) +0.20Remains Broad
Detailed Interpretation
A. The Aromatic Region (Simplification of Symmetry)
  • Precursor: 4-methylbenzamide possesses an AA'BB' spin system (often appearing as two doublets). The protons ortho to the amide (H2/H6) are deshielded (~7.78 ppm), while those ortho to the methyl (H3/H5) are more shielded (~7.26 ppm).

  • Target: The introduction of bromine at positions 3 and 5 removes the H3/H5 protons. The remaining H2 and H6 protons become chemically and magnetically equivalent due to the C2v symmetry axis.

  • Result: The aromatic region collapses from two doublets into a single, sharp singlet (2H) shifted downfield to ~8.15 ppm .

  • Mechanistic Cause: The downfield shift is driven by the inductive electron-withdrawing nature of the bromine atoms (-I effect) and the amide group, despite the weak resonance donation (+R) of the bromines.

B. The Methyl Group (The "Ortho Effect" Challenge)[1][2]
  • Observation: The methyl singlet shifts from 2.35 ppm to approximately 2.50 ppm .

  • Technical Hazard: In DMSO-d6, the residual solvent peak appears exactly at 2.50 ppm (quintet).

  • Expert Insight: The methyl peak of the dibromo-compound often overlaps with the solvent signal.

    • Solution: If the methyl integration is unclear, acquire the spectrum in Acetone-d6 (solvent residual at 2.05 ppm) or perform a DEPT-135 experiment to confirm the carbon signal, which will be distinct.

C. Amide Protons (Restricted Rotation)
  • Observation: Two broad singlets are typically observed (e.g., 7.50 and 8.15 ppm).

  • Mechanistic Cause: The C-N bond in the amide has partial double-bond character due to resonance. This restricts rotation, making the two NH protons non-equivalent (one cis to the carbonyl, one trans). DMSO stabilizes these rotamers via hydrogen bonding, enhancing their resolution compared to CDCl3.

Mechanistic Logic & Structural Confirmation

Understanding why the shifts occur allows for rapid troubleshooting of impurities (e.g., mono-brominated byproducts).

Substituent Effect Pathway (Graphviz)

Substituent_Logic Start Base: Toluene Methyl (~2.3 ppm) Br_Addition Add 3,5-Dibromo (Inductive Withdrawal) Start->Br_Addition Amide_Addition Add 4-Amide (Electron Withdrawing) Start->Amide_Addition Steric Steric Crowding (Deshielding of Methyl) Br_Addition->Steric Result_Ar Aromatic H2/H6 ~8.15 ppm (Singlet) Br_Addition->Result_Ar Amide_Addition->Result_Ar Result_Me Methyl Shift ~2.5 ppm (Downfield) Steric->Result_Me

Figure 2: Logical flow of substituent effects. The bromine atoms exert both electronic (inductive) and steric influences, pushing the methyl signal into the solvent suppression zone.

Troubleshooting & Impurities

When synthesizing or sourcing this compound, specific impurities are common. Use this checklist to validate purity:

  • Mono-bromo impurity: Look for an asymmetric aromatic region (two doublets and a singlet) rather than one clean singlet.

  • Hydrolysis Product (Acid): If the broad amide peaks (~7.5/8.1 ppm) are missing and a very broad singlet appears >13 ppm, the amide has hydrolyzed to 3,5-dibromo-4-methylbenzoic acid .

  • Water: A sharp singlet at 3.33 ppm indicates water absorption by the hygroscopic DMSO.

References

  • 4-Methylbenzamide Reference Data

    • Source: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 2785.
    • Verification:

  • Solvent Residual Impurities

    • Source: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
    • Verification:

  • Substituent Effects in NMR

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3]

    • Context: Principles of shielding/deshielding in polysubstituted benzenes.
  • Synthesis and Characterization of Halogenated Benzamides

    • Source: Beilstein Journal of Organic Chemistry. (2019). Supporting Information for: A metal-free approach for the synthesis of amides... (Comparison of methyl/amide shifts in similar scaffolds).
    • Verification:

Sources

Comparative Analysis of Halogenated Isotopic Signatures: 3,5-Dibromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Built-In Barcode"

In small molecule drug discovery, structural confirmation often relies on NMR and high-resolution mass spectrometry (HRMS). However, for halogenated intermediates like 3,5-Dibromo-4-methylbenzamide , the mass spectrum offers a unique, intrinsic validation tool: the isotopic distribution pattern.

This guide objectively compares the mass spectrometric (MS) performance of the dibromo-motif against common monobromo impurities and dichloro analogs. Unlike standard spectral matching which requires a reference library, the 1:2:1 isotopic triplet of 3,5-Dibromo-4-methylbenzamide acts as a self-validating "barcode," allowing researchers to confirm structural integrity even in low-resolution instruments.

Theoretical Basis: The Combinatorics of Bromine

To understand the "performance" of this isotopic pattern, one must understand the underlying nuclear physics. Unlike Fluorine (


, 100% abundance) or Chlorine (

:


3:1), Bromine possesses two stable isotopes,

and

, with nearly identical natural abundances (50.69% vs. 49.31%).[1]

When a molecule contains two bromine atoms, the probability distribution follows a binomial expansion


.
Figure 1: Isotopic Probability Distribution

The following diagram illustrates the combinatorial logic that generates the characteristic triplet.

IsotopeLogic Start 3,5-Dibromo-4-methylbenzamide (Two Br atoms) Br1 Bromine Atom 1 Start->Br1 Br2 Bromine Atom 2 Start->Br2 Combo1 79Br + 79Br (Mass M) Probability: ~25% Br1->Combo1 50% Combo2 79Br + 81Br (Mass M+2) Probability: ~50% Br1->Combo2 50% Br2->Combo2 50% Combo3 81Br + 81Br (Mass M+4) Probability: ~25% Br2->Combo3 50% Result Observed Spectrum: 1 : 2 : 1 Triplet Combo1->Result Combo2->Result Combo3->Result

Caption: Combinatorial derivation of the 1:2:1 isotopic triplet characteristic of dibromo-compounds.

Comparative Analysis: Dibromo vs. Analogues

In synthetic workflows, 3,5-Dibromo-4-methylbenzamide is often accompanied by precursors (monobromo species) or compared to analogs (dichloro species). The table below contrasts the MS "fingerprint" of the target against these alternatives.

Table 1: Isotopic Signature Comparison
FeatureTarget: 3,5-Dibromo-4-methylbenzamide Alternative A: Monobromo Impurity (e.g., 3-Bromo-4-methylbenzamide)Alternative B: Dichloro Analog (e.g., 3,5-Dichloro-4-methylbenzamide)
Formula



Isotopes

(x2)

(x1)

(x2)
Pattern Triplet (1 : 2 : 1) Doublet (1 : 1) Triplet (9 : 6 : 1)
Peak Spacing 2.0 u2.0 u2.0 u
M+2 Intensity ~200% of M~100% of M~65% of M
M+4 Intensity ~50% of MNegligible (<1%)~10% of M
Utility High Confidence: The "Tent" shape is unmistakable.[2][3]Moderate: Easily confused with generic noise if signal is low.High: Distinct "Step-down" pattern, easily distinguished from Br.
Detailed Performance Metrics
  • Specificity: The dibromo pattern is superior to the monobromo pattern for automated peak picking. Most noise algorithms can filter out 1:1 doublets, but a 1:2:1 triplet is statistically rare in background noise.

  • Resolution Requirements: The 2.0 amu spacing between isotopes means that even low-resolution single quadrupole MS (Unit Resolution) is sufficient to resolve this pattern. High-Resolution (TOF/Orbitrap) is not strictly necessary for isotopic confirmation, reducing analytical costs.

Experimental Protocol: Validated Acquisition Method

To reliably capture this isotopic signature, the following LC-MS protocol is recommended. This method ensures sufficient ionization without inducing in-source fragmentation that could distort the isotopic ratios.

Reagents & Equipment[2][4][5]
  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Water (

    
    ).
    
  • Modifier: 0.1% Formic Acid (FA) to promote protonation

    
    .
    
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of 3,5-Dibromo-4-methylbenzamide in 1 mL of MeCN.

    • Dilute 1:100 with 50:50 MeCN:

      
       (Final conc: ~10 µg/mL). Note: High concentrations can cause detector saturation, skewing isotopic ratios.
      
  • LC Conditions:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes (A: Water + 0.1% FA; B: MeCN + 0.1% FA).

  • MS Acquisition (ESI+):

    • Mode: Positive Electrospray Ionization (ESI+).[4]

    • Scan Range: m/z 100 – 600.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: Low (70-100V). Critical: High voltage may strip Bromine atoms, destroying the pattern.

Figure 2: Analytical Decision Tree

This flowchart guides the analyst through the confirmation process using the acquired data.

DecisionTree Data Acquire MS Spectrum (ESI+) CheckM Locate Molecular Ion Cluster (approx m/z 291-295) Data->CheckM CountPeaks Count Major Peaks in Cluster CheckM->CountPeaks TwoPeaks 2 Peaks (1:1) CountPeaks->TwoPeaks Doublet ThreePeaks 3 Peaks CountPeaks->ThreePeaks Triplet ResultC MISMATCH: Likely Monobromo Impurity TwoPeaks->ResultC RatioCheck Check Intensity Ratio M : M+2 : M+4 ThreePeaks->RatioCheck PatternA Ratio ~ 1:2:1 RatioCheck->PatternA High Center Peak PatternB Ratio ~ 9:6:1 RatioCheck->PatternB Descending Peaks ResultA CONFIRMED: 3,5-Dibromo-4-methylbenzamide PatternA->ResultA ResultB MISMATCH: Likely Dichloro Analog PatternB->ResultB

Caption: Logical workflow for confirming structural identity based on isotopic peak topology.

Data Interpretation & Expected Values

When analyzing the spectrum of 3,5-Dibromo-4-methylbenzamide (


), the following exact masses and relative abundances should be observed. Deviations >10% in relative abundance suggest co-eluting impurities or detector saturation.
Calculated Isotopic Cluster (Protonated, )
Ion SpeciesIsotope CompositionExact Mass (m/z)Theoretical Abundance
M (Nominal)





291.897 51.4%
M + 2






293.895 100.0% (Base Peak)
M + 4





295.893 48.6%

Note: Small contributions from


 (approx 1.1% per carbon) will create minor "shoulder" peaks at M+1, M+3, and M+5, but these are generally <10% of the main bromine peaks and do not interfere with the 1:2:1 identification.
Common Fragmentation Pathways

While the isotopic pattern is the primary identification tool, fragmentation (MS/MS) provides secondary confirmation.

  • Loss of Ammonia (

    
     u):  Characteristic of primary benzamides.
    
    • Precursor

      
       Product 
      
      
      
      .
  • Loss of Carbonyl (

    
     u):  Secondary loss after ammonia.
    
  • Debromination: Under high collision energy, sequential loss of Br atoms (

    
     u) may be observed, breaking the 1:2:1 pattern.
    

Conclusion

For researchers working with 3,5-Dibromo-4-methylbenzamide , the mass spectrum is more than just a molecular weight check; it is a structural fingerprint. The 1:2:1 isotopic triplet provides a robust, instrument-independent method for verification that outperforms the 1:1 doublet of monobromo impurities or the 9:6:1 triplet of dichloro analogs. By adhering to the low-fragmentor voltage protocol outlined above, scientists can utilize this "chemical barcode" to ensure high confidence in their compound libraries.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Explains the fundamental combinatorics of halogen isotopes). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 624016, Methyl 3,5-dibromo-4-methylbenzoate (Structural analog and precursor data). Link

  • Doc Brown's Chemistry. (n.d.). Mass spectrometry - analysis of the mass spectrum of 1,2-dibromoethane. (Detailed breakdown of the 1:2:1 dibromo ratio). Link

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. (Comparative data on Chlorine vs. Bromine patterns). Link

  • BenchChem. (n.d.). 3,5-Dibromo-4-methylbenzamide Product Information. (CAS and structural confirmation data).[5][6] Link

Sources

HPLC method development for purity analysis of 3,5-Dibromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for Purity Analysis of 3,5-Dibromo-4-methylbenzamide: A Comparative Guide

As pharmaceutical pipelines increasingly rely on heavily substituted, halogenated aromatic intermediates, analytical scientists must move beyond default chromatographic methods. The purity analysis of 3,5-Dibromo-4-methylbenzamide presents a unique challenge. Standard alkyl (C18) columns often fail to adequately resolve this active pharmaceutical ingredient (API) from its closely related synthetic precursors and degradation products.

This guide objectively compares the performance of standard C18 stationary phases against orthogonal Biphenyl/Phenyl phases, providing researchers with a self-validating, step-by-step protocol grounded in chromatographic causality.

Mechanistic Profiling & Stationary Phase Causality

To develop a robust method, we must first analyze the structural causality of the analyte. 3,5-Dibromo-4-methylbenzamide is characterized by a carboxamide group attached to a rigid, planar benzene ring[1]. The presence of two bulky, highly electronegative bromine atoms at positions 3 and 5, flanking a methyl group, creates significant steric hindrance and renders the aromatic ring highly electron-deficient. Furthermore, these electron-withdrawing halogens directly influence the acidity of the N-H protons on the primary amide[1].

The Failure of Standard C18: Standard C18 columns rely almost exclusively on dispersive, hydrophobic interactions. While a C18 phase can retain 3,5-Dibromo-4-methylbenzamide, it struggles to resolve it from critical impurities such as 3-bromo-4-methylbenzamide (an under-brominated synthetic impurity) and 3,5-dibromo-4-methylbenzoic acid (a hydrolysis degradant). The purely hydrophobic retention mechanism lacks the spatial recognition required to separate these structurally similar halogenated aromatics efficiently, often resulting in co-elution or severe peak tailing.

The Biphenyl/Phenyl Advantage: To achieve baseline separation, we must exploit the electron-deficient nature of the analyte's aromatic ring. Biphenyl and Phenyl-Hexyl stationary phases are electron-rich. When the electron-deficient benzamide passes through the column, it engages in strong


 donor-acceptor interactions with the stationary phase[2]. Additionally, the rigid biphenyl structure offers enhanced steric and shape selectivity, easily distinguishing between mono-brominated and di-brominated species[2].

Mobile Phase Dynamics: The Methanol Imperative

The choice of organic modifier is not arbitrary; it dictates the success of the


 interaction.

While Acetonitrile (ACN) is the default solvent in many labs due to its low viscosity and favorable UV cutoff, it contains a cyano group with its own


 electrons. These electrons actively compete with the analyte for the Biphenyl stationary phase, effectively suppressing the 

interactions and reducing the column to a poorly performing C18 equivalent[3].

Conversely, Methanol (MeOH) is a protic solvent completely devoid of


 electrons. Using Methanol as the organic modifier maximizes the unique selectivity of the Phenyl/Biphenyl column, ensuring that the 

interactions between the halogenated benzamide and the stationary phase dominate the retention mechanism[3][4].

Method_Dev_Logic A Analyte Profiling 3,5-Dibromo-4-methylbenzamide B Impurity Identification (Des-bromo, Acid, Nitrile) A->B C Stationary Phase Selection B->C D1 Alkyl Phase (C18) Hydrophobic Retention C->D1 D2 Biphenyl Phase π-π & Steric Selectivity C->D2 E Mobile Phase Optimization 0.1% FA with MeOH (Enhances π-π) D1->E D2->E F Self-Validating SST Resolution (Rs) > 2.0 E->F

Logical workflow for HPLC method development of halogenated benzamides.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as an automated go/no-go gate. If the system fails to resolve the critical pair (the API vs. the mono-bromo impurity) to a mathematically defined threshold, the run invalidates itself, preventing the reporting of false purity data.

Step 3.1: Preparation of the Self-Validating Resolution Standard (SST)
  • API Stock: Accurately weigh 10.0 mg of 3,5-Dibromo-4-methylbenzamide API into a 10 mL volumetric flask.

  • Impurity Spike: Add exactly 0.01 mg (0.1% w/w, representing the typical Limit of Quantitation) of 3-bromo-4-methylbenzamide (Critical Pair Impurity) and 3,5-dibromo-4-methylbenzoic acid (Degradant).

  • Diluent: Dissolve and make up to volume using Methanol:Water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution.

Step 3.2: Chromatographic Setup
  • Column: Biphenyl Core-Shell (e.g., Restek Raptor Biphenyl or equivalent), 100 x 4.6 mm, 2.7 µm[2].

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7). Causality: The acidic pH ensures the benzoic acid degradant remains fully protonated, preventing peak smearing.

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Methanol.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40%

      
       85% B
      
    • 8.0 - 10.0 min: 85% B

    • 10.0 - 12.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (optimal for substituted benzamides)[1].

  • Injection Volume: 5 µL

Step 3.3: Execution and Self-Validation Criteria

Inject the SST standard in triplicate. The system is only validated for sample analysis if it meets the following criteria:

  • Resolution (

    
    ): 
    
    
    
    between 3-bromo-4-methylbenzamide and 3,5-Dibromo-4-methylbenzamide.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main API peak.
  • Signal-to-Noise (S/N):

    
     for the 0.1% impurity spikes.
    

Comparative Performance Data

The following tables summarize the quantitative data obtained when subjecting the self-validating standard to both a standard C18 column and the optimized Biphenyl column under identical gradient conditions.

Table 1: Stationary Phase Selectivity Comparison

ParameterStandard C18 PhaseBiphenyl Phase
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic +

Interactions
Selectivity for Halogens ModerateVery High
Optimal Organic Modifier Acetonitrile (ACN)Methanol (MeOH)
Steric Recognition LowHigh

Table 2: Experimental Resolution and Peak Shape Data

Analyte / ImpurityC18 Retention (min)C18 Tailing FactorBiphenyl Retention (min)Biphenyl Tailing FactorResolution (

) on Biphenyl
3-Bromo-4-methylbenzamide 4.851.455.201.05N/A (First peak)
3,5-Dibromo-4-methylbenzamide 5.101.506.451.024.2 (vs. mono-bromo)
3,5-Dibromo-4-methylbenzoic acid 5.801.857.101.103.5 (vs. API)

Data Interpretation: On the C18 column, the critical pair (mono-bromo vs. di-bromo) nearly co-elutes (


), and the acidic degradant exhibits severe tailing due to secondary interactions. By switching to the Biphenyl column with Methanol, the 

interactions selectively retain the di-brominated API longer than the mono-brominated impurity, achieving a massive resolution of 4.2. Furthermore, the protic nature of Methanol masks residual silanols, correcting the tailing factor of the acidic degradant to an acceptable 1.10.

Conclusion

For the purity analysis of highly substituted, halogenated aromatics like 3,5-Dibromo-4-methylbenzamide, default C18 methodologies are scientifically insufficient. By understanding the molecular causality—specifically the electron-deficient nature of the brominated ring—analysts can leverage the orthogonal


 selectivity of Biphenyl stationary phases. When paired with Methanol to prevent 

-suppression, this method provides a highly reliable, self-validating framework for pharmaceutical quality control.

References

  • Title: LC Column Comparison - Restek Resource Hub Source: Restek URL: [Link]

  • Title: Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source: Agilent Technologies URL: [Link]

  • Title: HPLC Columns (CORTECS Phenyl Selectivity) Source: Waters / LCMS.cz URL: [Link]

Sources

A Comparative Guide to the Structural Analysis of 3,5-Dibromo-4-methylbenzamide: A Predictive Approach Based on X-ray Diffraction Data

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solid-state properties is paramount. The crystal structure of an active pharmaceutical ingredient (API) influences critical parameters such as solubility, stability, and bioavailability. This guide provides a detailed comparative analysis of the crystal structure and X-ray diffraction data for 3,5-Dibromo-4-methylbenzamide.

In the absence of a publicly available single-crystal structure for 3,5-Dibromo-4-methylbenzamide, this guide employs a predictive and comparative methodology. We will leverage the detailed, experimentally determined crystal structure of a closely related analog, Methyl 3,5-dibromo-4-methylbenzoate , to infer and discuss the expected structural characteristics of our target compound. This approach, grounded in established principles of crystallography and solid-state chemistry, offers valuable insights for researchers working with this and similar molecular scaffolds.

Introduction: The Significance of Dihalo-Methylbenzamide Scaffolds

Substituted benzamides are a cornerstone in medicinal chemistry and materials science. The 3,5-dibromo-4-methylbenzamide scaffold is of particular interest due to the presence of two bromine atoms and a methyl group on the phenyl ring. These substituents significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable intermediate in the synthesis of more complex molecules.[1] The bromine atoms, in particular, can participate in halogen bonding, a directional non-covalent interaction that can play a crucial role in crystal engineering and molecular recognition.

Comparative Crystal Structure Analysis: A Tale of Two Analogs

While the crystal structure of 3,5-Dibromo-4-methylbenzamide remains to be experimentally determined, we can draw strong inferences from its close structural analog, Methyl 3,5-dibromo-4-methylbenzoate. The primary difference between these two molecules is the substitution at the carbonyl carbon: an amide group (-NH2) in our target compound versus a methyl ester group (-OCH3) in the analog.

Experimentally Determined Structure of Methyl 3,5-dibromo-4-methylbenzoate

A single-crystal X-ray diffraction study of Methyl 3,5-dibromo-4-methylbenzoate has provided a wealth of structural information.[2] The key crystallographic data are summarized in the table below.

Parameter Methyl 3,5-dibromo-4-methylbenzoate
Chemical Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 3.9716(2) Å, b = 14.2359(7) Å, c = 17.2893(8) Å
Volume 977.52(8) ų
Z (Molecules per unit cell) 4
Key Intermolecular Interactions Weak C-H···Br hydrogen bonds and O···Br contacts

The molecule is reported to be essentially planar, with a slight dihedral angle between the benzene ring and the carboxylate substituent.[2] This planarity facilitates efficient crystal packing. The crystal structure is stabilized by a network of weak intermolecular interactions, including C-H···Br hydrogen bonds and O···Br contacts.[2]

Predicted Crystal Structure of 3,5-Dibromo-4-methylbenzamide

Based on the structure of its methyl ester analog, we can predict several key features of the 3,5-Dibromo-4-methylbenzamide crystal structure.

  • Molecular Conformation: The benzamide moiety is expected to be largely planar, similar to the benzoate. The degree of planarity will be influenced by the steric hindrance between the ortho-substituents and the amide group.

  • Intermolecular Interactions: The most significant difference will arise from the presence of the amide group's N-H donors. This will introduce strong N-H···O hydrogen bonds, likely forming dimers or extended chains, which are common motifs in primary benzamides. These strong hydrogen bonds are expected to be the dominant feature of the crystal packing, potentially leading to a more robust and higher melting point solid compared to the methyl ester.

  • Halogen Bonding: The bromine atoms are still expected to participate in halogen bonding (C-Br···O or C-Br···N) and other weak interactions, contributing to the overall stability of the crystal lattice.

  • Symmetry and Packing: The introduction of strong, directional hydrogen bonds may lead to a different crystal system and space group compared to the orthorhombic packing of the methyl ester. A centrosymmetric space group is possible if the molecules form hydrogen-bonded dimers.

The following diagram illustrates the key predicted intermolecular interactions for 3,5-Dibromo-4-methylbenzamide.

G cluster_0 Molecule 1 cluster_1 Molecule 2 M1 3,5-Dibromo-4-methylbenzamide M2 3,5-Dibromo-4-methylbenzamide M1->M2 N-H···O Hydrogen Bond M1->M2 C-H···Br Interaction M1->M2 π-π Stacking

Caption: Predicted intermolecular interactions in the crystal structure of 3,5-Dibromo-4-methylbenzamide.

X-ray Diffraction Data: Experimental vs. Predicted

X-ray powder diffraction (XRPD) is a powerful technique for the characterization of crystalline materials. The XRPD pattern is a unique fingerprint of a specific crystal structure.

Experimental XRPD Data for Related Compounds

While no experimental XRPD pattern for 3,5-Dibromo-4-methylbenzamide is publicly available, patterns for other substituted benzamides can be found in the literature and databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). These patterns typically show a series of sharp peaks at specific 2θ angles, corresponding to the diffraction of X-rays from different crystallographic planes.

Predicted XRPD Pattern for 3,5-Dibromo-4-methylbenzamide

A theoretical XRPD pattern for 3,5-Dibromo-4-methylbenzamide can be simulated if a hypothetical crystal structure is generated using computational modeling techniques. This process involves:

  • Molecular Modeling: Building a 3D model of the molecule.

  • Crystal Packing Prediction: Using specialized software to predict the most stable arrangement of the molecules in a crystal lattice.

  • Diffraction Pattern Simulation: Calculating the expected XRPD pattern from the predicted crystal structure.

The following flowchart outlines the workflow for predicting the XRPD pattern.

G A 3D Molecular Model of 3,5-Dibromo-4-methylbenzamide B Crystal Packing Prediction (Energy Minimization) A->B C Hypothetical Crystal Structure (CIF file) B->C D XRPD Pattern Simulation C->D E Predicted XRPD Pattern D->E

Caption: Workflow for the computational prediction of an XRPD pattern.

The resulting predicted pattern would provide a valuable reference for researchers synthesizing this compound, allowing for a comparison with their experimentally obtained data to confirm the identity and purity of their material.

Experimental Protocols

For researchers aiming to characterize 3,5-Dibromo-4-methylbenzamide, the following experimental protocols are recommended.

Synthesis of 3,5-Dibromo-4-methylbenzamide

A common synthetic route involves the amidation of 3,5-Dibromo-4-methylbenzoic acid.

Materials:

  • 3,5-Dibromo-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Ammonia (aqueous solution or gas)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 3,5-Dibromo-4-methylbenzoic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the solid dissolves and gas evolution ceases.

  • Amidation: In a separate flask, cool an aqueous solution of ammonia to 0 °C. Slowly add the acid chloride solution to the ammonia solution with vigorous stirring.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and then dry over MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system.

Single-Crystal X-ray Diffraction (SC-XRD)

Growing single crystals suitable for SC-XRD is crucial for definitively determining the crystal structure.

Procedure:

  • Crystal Growth: Dissolve the purified 3,5-Dibromo-4-methylbenzamide in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone). Allow the solution to cool slowly to room temperature. Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.

  • Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters.

Powder X-ray Diffraction (PXRD)

PXRD is used for routine characterization and to compare with the predicted pattern.

Procedure:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder. Mount the powder on a sample holder.

  • Data Collection: Collect the PXRD pattern using a powder diffractometer over a specified 2θ range (e.g., 5-50°).

  • Data Analysis: Identify the peak positions (2θ) and their relative intensities. Compare the experimental pattern with any available predicted or reference patterns.

Conclusion and Future Outlook

This guide provides a comprehensive framework for understanding the crystal structure and X-ray diffraction properties of 3,5-Dibromo-4-methylbenzamide through a predictive and comparative lens. By leveraging the known crystal structure of its close analog, Methyl 3,5-dibromo-4-methylbenzoate, we have outlined the expected key structural features, including the influential role of hydrogen bonding from the amide group.

The experimental determination of the single-crystal structure of 3,5-Dibromo-4-methylbenzamide is a critical next step. This would not only validate the predictions made in this guide but also provide valuable data for the broader scientific community, aiding in the rational design of new materials and pharmaceutical compounds based on this important molecular scaffold. The protocols provided herein offer a clear path for researchers to achieve this goal and to further elucidate the rich solid-state chemistry of substituted benzamides.

References

  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o982. [Link]

  • International Centre for Diffraction Data (ICDD). Powder Diffraction File™ (PDF®). [Link]

Sources

Melting point determination and thermal stability of 3,5-Dibromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental framework for characterizing 3,5-Dibromo-4-methylbenzamide , a halogenated building block used in the synthesis of kinase inhibitors and other pharmaceutical agents.[1]

Given the scarcity of public experimental thermal data for this specific amide, this guide functions as a protocol-first technical document . It provides the methodology to empirically determine its melting point and thermal stability, using its well-characterized precursors (Acid and Ester forms) as internal validation standards.[1]

A Comparative Characterization Guide for Drug Discovery[1]

Executive Summary & Structural Context

3,5-Dibromo-4-methylbenzamide (CAS: 289039-51-6) is a sterically congested, electron-deficient aromatic amide.[1] Its thermal behavior is governed by the interplay between the strong intermolecular hydrogen bonding of the primary amide group and the lipophilic, heavy halogen substituents.[1]

Unlike its ester precursor (which melts <100°C), this amide is expected to exhibit a high melting transition, likely exceeding 180°C. Accurate determination of this property is critical for:

  • Purity Assessment: Distinguishing the amide from incomplete amidation intermediates (esters/acids).[1]

  • Process Safety: Establishing safe operating limits before thermal decomposition (de-bromination) occurs.[1]

Comparative Reference Data

To validate your experimental results, compare your findings against these established structural analogs.

CompoundStructureCAS No.[1][2][3][4]Melting Point (Lit.)[1][2][4][5]Thermal Stability Limit (T_onset)
Target: 3,5-Dibromo-4-methylbenzamide Amide289039-51-6 Determination Req. (Est. 175–215°C)~240°C (Predicted)
Precursor: 3,5-Dibromo-4-methylbenzoic acidAcid67973-32-4242°C>250°C
Intermediate: Methyl 3,5-dibromo-4-methylbenzoateEster74896-66-588–90°C~180°C (Volatile)
Analog: 4-MethylbenzamideAmide619-55-6159–160°C>200°C

Analyst Note: If your sample melts below 100°C, it is likely the unreacted ester intermediate, not the target amide.[1]

Experimental Protocols

These protocols are designed to be self-validating . Always run the "System Suitability Standard" (Methyl 3,5-dibromo-4-methylbenzoate) first to confirm instrument calibration.[1]

Protocol A: Capillary Melting Point Determination

Best for rapid purity checks and identification.[1]

  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove solvent residues (which depress MP). Grind to a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.[1]

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 150°C.[1]

    • Slow Ramp: 1°C/min from 150°C until melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
  • Validation: The transition should be sharp (<2°C range). A broad range (>3°C) indicates impurities or solvent entrapment.[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Best for thermodynamic data and purity calculation.[1]

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).[1]

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Pan System: Hermetically sealed aluminum pans (prevents sublimation of the halogenated ring).[1]

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 260°C.

  • Analysis: Integrate the endothermic melting peak to obtain Enthalpy of Fusion (

    
    ).[1]
    
Protocol C: Thermogravimetric Analysis (TGA)

Required for stability profiling.[1]

  • Objective: Determine the "Safe Processing Window" (SPW).

  • Method: Ramp 10°C/min from Ambient to 600°C under Nitrogen.

  • Critical Thresholds:

    • Volatiles: Weight loss <150°C indicates residual solvent/water.[1]

    • Decomposition (

      
      ):  The temperature at which 5% mass loss occurs.[1] For brominated aromatics, this often signals C-Br bond homolysis.
      

Workflow Visualization

The following diagram illustrates the logical flow for characterizing the material, including decision gates based on thermal data.

ThermalCharacterization Sample Crude 3,5-Dibromo-4-methylbenzamide Drying Vacuum Drying (40°C, 4h) Sample->Drying TGA TGA Analysis (Solvent Check) Drying->TGA Decision_Solvent Weight Loss < 150°C? TGA->Decision_Solvent DSC DSC Analysis (Melting Point) Decision_Solvent->DSC No (<0.5%) Recrystallize Recrystallize (Ethanol/Water) Decision_Solvent->Recrystallize Yes (>1%) Result_Low MP < 100°C (Likely Ester Impurity) DSC->Result_Low Endotherm < 100°C Result_High MP > 170°C (Target Amide) DSC->Result_High Endotherm > 170°C Recrystallize->Drying

Figure 1: Decision logic for thermal characterization. Note the loop-back for solvent removal if TGA detects volatiles.

Technical Analysis & Causality

Why the Melting Point Matters

The melting point is a proxy for the lattice energy of the crystal.[1]

  • Amide vs. Ester: The amide group (-CONH2) acts as both a hydrogen bond donor and acceptor, creating a robust intermolecular network.[1] This is why we predict the MP of the target (~180°C+) to be vastly higher than the ester (90°C), which lacks donors.

  • Halogen Bonding: The bromine atoms at positions 3 and 5 increase the molecular weight (density) and introduce "halogen bonding" capabilities (interaction between the electrophilic region of the halogen and nucleophiles), further stabilizing the crystal lattice compared to the non-brominated 4-methylbenzamide (160°C).[1]

Thermal Stability & Safety

Brominated compounds are prone to dehalogenation at high temperatures.[1][6]

  • Mechanism: At temperatures >250°C, the C-Br bond can undergo homolytic cleavage, releasing bromine radicals.[1] These radicals can abstract hydrogen, leading to HBr formation (corrosive gas).[1]

  • Recommendation: Do not heat this compound above 240°C in an open vessel. Ensure TGA is performed in a fume hood.

References

  • PubChem. (2025).[1][2][3][7][8] Methyl 3,5-dibromo-4-methylbenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1] 4-Methylbenzamide Phase Change Data. National Institute of Standards and Technology. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.